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4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Documentation Hub

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  • Product: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
  • CAS: 933609-72-4

Core Science & Biosynthesis

Foundational

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one CAS 933609-72-4 properties

The following technical guide is structured as a high-level "Impurity Profiling & Intermediate Characterization" whitepaper. It addresses the specific role of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level "Impurity Profiling & Intermediate Characterization" whitepaper. It addresses the specific role of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) as a critical reference standard and process impurity in the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Cabozantinib.[1]

Critical Impurity Profiling & Synthetic Applications in TKI Development[1]

Executive Summary: The Structural Divergence

In the development of VEGFR and c-Met inhibitors—specifically Cabozantinib and Tivozanib —the quinoline scaffold is the pharmacophore's anchor.[1] However, a common synthetic pitfall lies in the structural ambiguity between the active intermediate and its oxidized congener.

This guide focuses on 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) .[1][2][3][4] Unlike the primary intermediate (4-Chloro-6,7-dimethoxyquinoline, CAS 35654-56-9), this molecule possesses a carbonyl group at the C2 position.[1] This subtle oxidation state change renders it a "dead end" for standard nucleophilic aromatic substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) coupling reactions used in drug synthesis, making its detection and removal a Critical Quality Attribute (CQA) for CMC compliance.
Physicochemical Characterization

Differentiation between the active quinoline and the 2-oxo impurity is paramount.[1] The 2-oxo moiety significantly alters solubility and hydrogen-bonding potential.[1]

PropertyTarget Molecule (Impurity/Standard)Primary Cabozantinib Intermediate
Chemical Name 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one 4-Chloro-6,7-dimethoxyquinoline
CAS Number 933609-72-4 35654-56-9
Molecular Formula


Molecular Weight 239.66 g/mol 223.66 g/mol
Appearance Off-white to pale yellow solidWhite to light brown crystalline powder
Solubility Low in non-polar solvents; soluble in DMSO/DMFSoluble in DCM, EtOAc, Methanol
Key Functional Group Amide/Lactam (C=O at pos 2) Imine (C=N at pos 1)
Reaction Role Process Impurity / Reference Standard Active Electrophile for Coupling
ngcontent-ng-c1768565111="" class="ng-star-inserted">

Technical Insight: The presence of the lactam (cyclic amide) in CAS 933609-72-4 increases the melting point and reduces solubility in organic extraction solvents (like dichloromethane) compared to the fully aromatic quinoline. This property can be exploited for purification via differential extraction.

Mechanistic Origins & Synthesis

Understanding how CAS 933609-72-4 forms is essential for process control.[1] It typically arises via two pathways:

  • Over-Hydrolysis: During the workup of 2,4-dichloro-6,7-dimethoxyquinoline.

  • Incomplete Chlorination: Failure to aromatize a malonate-derived precursor.[1]

3.1 Synthesis of the Reference Standard

To validate analytical methods (HPLC/UPLC), you must synthesize this impurity intentionally.[1] The following protocol utilizes a controlled hydrolysis approach.

Protocol: Selective Hydrolysis of 2,4-Dichloro-6,7-dimethoxyquinoline

  • Reagents: 2,4-Dichloro-6,7-dimethoxyquinoline (1.0 eq), Acetic Acid (glacial), Sodium Acetate (aq).[1]

  • Rationale: The chlorine at the C2 position is more labile to hydrolysis than the C4 chlorine due to the adjacent nitrogen's inductive effect and the stability of the resulting 2-quinolone tautomer.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2,4-dichloro-6,7-dimethoxyquinoline in 50 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Quench: Cool to room temperature and pour into 200 mL of ice water.

  • Precipitation: The product, 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one , will precipitate as a solid due to the formation of the insoluble lactam species.[1]

  • Filtration: Filter the solid and wash with cold water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from DMF/Ethanol (1:3 ratio) to achieve >98% purity for use as a reference standard.

Process Control Visualization

The following diagram illustrates the divergence point where the desired drug intermediate is lost to the formation of CAS 933609-72-4.

G Precursor 3,4-Dimethoxyaniline (Starting Material) Cyclization Cyclization (Malonate/Acetoacetate) Precursor->Cyclization Intermediate_OH 4-Hydroxy-6,7-dimethoxy quinolin-2(1H)-one Cyclization->Intermediate_OH POCl3 Chlorination (POCl3 / Reflux) Intermediate_OH->POCl3 Dichloro 2,4-Dichloro-6,7- dimethoxyquinoline POCl3->Dichloro Full Chlorination Target_Impurity 4-Chloro-6,7-dimethoxy quinolin-2(1H)-one (CAS 933609-72-4) POCl3->Target_Impurity Incomplete Reaction Desired_Path Selective Dechlorination (Pd/C, H2 or Zn/AcOH) Dichloro->Desired_Path Impurity_Path Acidic Hydrolysis (Workup Error / Moisture) Dichloro->Impurity_Path Final_Drug_Int 4-Chloro-6,7- dimethoxyquinoline (Active Intermediate) Desired_Path->Final_Drug_Int Impurity_Path->Target_Impurity

Figure 1: Impurity Genealogy. The red path indicates the formation of CAS 933609-72-4 via hydrolysis of the dichloro-species or incomplete chlorination, diverting yield from the active Cabozantinib intermediate (green path).[1]

Analytical Method for Detection

To ensure the purity of the Cabozantinib intermediate, you must screen for CAS 933609-72-4 using Reverse Phase HPLC.[1]

Proposed HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     mm, 3.5 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Logic:

    • CAS 933609-72-4 (2-one):[1][2][3] Will elute earlier (more polar due to amide/lactam).[1]

    • CAS 35654-56-9 (Quinoline):[1][5][6][7] Will elute later (more hydrophobic/aromatic).[1]

References
  • SynThink Research Chemicals. (2025).[1] Cabozantinib EP Impurities & USP Related Compounds. Retrieved from [1]

  • BenchChem. (2025).[1][5] Physical and Chemical Properties of 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [1]

  • National Institutes of Health (NIH). (2011).[1] Crystal structure of 4-chloro-6,7-dimethoxyquinoline. PubMed Central.[1] Retrieved from [1]

  • Veeprho Laboratories. (2025).[1] Cabozantinib Impurity Standards and Profiling. Retrieved from [1]

  • GuideChem. (2025).[1] Synthesis and Properties of Quinoline Derivatives. Retrieved from [1]

Sources

Exploratory

The 6,7-Dimethoxycarbostyril Scaffold: A Privileged Chemotype in Medicinal Chemistry

Topic: 6,7-Dimethoxycarbostyril Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 6,7-dimethoxycarbostyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6,7-Dimethoxycarbostyril Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6,7-dimethoxycarbostyril (6,7-dimethoxyquinolin-2(1H)-one) core represents a distinct "privileged scaffold" in medicinal chemistry, characterized by its structural similarity to endogenous catecholamines and its bioisosteric relationship with coumarins (e.g., scoparone). Unlike the more ubiquitous 4-quinolone scaffold found in fluoroquinolone antibiotics, the 2-quinolone (carbostyril) core offers unique hydrogen-bonding vectors and π-stacking geometries ideal for targeting Phosphodiesterases (PDEs) , P-glycoprotein (P-gp) efflux pumps, and Tyrosine Kinases .

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of 6,7-dimethoxycarbostyril derivatives, moving beyond basic literature reviews to offer actionable experimental insights.

Structural Basis & Pharmacophore Logic

The "Dimethoxy" Advantage

The 6,7-dimethoxy substitution pattern is not arbitrary. It serves three critical medicinal chemistry functions:

  • Metabolic Stability: It blocks the metabolically vulnerable 6- and 7-positions from rapid oxidative hydroxylation (a common clearance pathway for quinolines), thereby extending half-life (

    
    ).
    
  • Lipophilicity Tuning: The methoxy groups increase

    
     compared to the dihydroxy analogs, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS-active PDE inhibitors.
    
  • Electronic Donation: The electron-donating effects of the methoxy groups at C6 and C7 increase electron density in the pyridine ring, influencing the pKa of the N1-H and the basicity of the carbonyl oxygen, which are key binding determinants.

Bioisosterism

The 6,7-dimethoxycarbostyril core is the nitrogen bioisostere of Scoparone (6,7-dimethoxycoumarin), a natural product with potent immunosuppressive and vasorelaxant properties. Replacing the lactone oxygen with a lactam nitrogen (NH) introduces a hydrogen bond donor (HBD), significantly altering the binding profile and allowing for N-alkylation to expand SAR vectors.

Synthetic Strategies

The synthesis of 6,7-dimethoxycarbostyril derivatives generally follows two primary pathways: the Gould-Jacobs Reaction (for large-scale access) and the Friedländer Condensation (for substituted analogs).

Primary Route: The Modified Gould-Jacobs Reaction

This protocol is preferred for generating the parent core 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, which can be decarboxylated or functionalized.

Pathway Logic:

  • Condensation: 3,4-Dimethoxyaniline reacts with Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization in diphenyl ether (high temperature required).

  • Hydrolysis/Decarboxylation: Removal of the C3-ester to yield the carbostyril core.

GouldJacobs Aniline 3,4-Dimethoxyaniline Intermediate Enamine Intermediate (Acrylate) Aniline->Intermediate 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Cyclization Thermal Cyclization (250°C, Ph2O) Intermediate->Cyclization Product 4-Hydroxy-6,7-dimethoxy- quinoline-3-carboxylate Cyclization->Product Final 6,7-Dimethoxycarbostyril Product->Final 1. Hydrolysis 2. Decarboxylation (-CO2)

Figure 1: The Modified Gould-Jacobs synthetic pathway for accessing the 6,7-dimethoxycarbostyril scaffold.[1]

Therapeutic Applications & SAR

Phosphodiesterase (PDE) Inhibition

Carbostyril derivatives are classic PDE inhibitors (e.g., Cilostazol ). The 6,7-dimethoxy motif enhances selectivity for PDE3 and PDE4 isoforms.

  • Mechanism: The planar carbostyril ring mimics the purine ring of cAMP/cGMP, stacking against the phenylalanine residue in the PDE catalytic pocket (e.g., Phe369 in PDE3).

  • SAR Insight: N1-alkylation with bulky hydrophobic groups (e.g., 4-chlorobenzyl or cyclohexyl) typically increases potency by targeting the hydrophobic clamp region of the enzyme.

Multidrug Resistance (MDR) Reversal

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (a reduced carbostyril analog) is a potent inhibitor of P-glycoprotein (P-gp/ABCB1) .

  • Activity: These derivatives sensitize resistant cancer cells (e.g., Eca109/VCR) to vinca alkaloids and taxanes.

  • Key Interaction: The dimethoxy motif is essential for binding to the drug-binding pocket of P-gp, likely via hydrogen bonding with Tyr307 and Gln725.

Anticancer (c-Met & Topoisomerase)

While the 2-one (carbostyril) is the focus, it often serves as the precursor to 4-anilinoquinolines (via POCl3 chlorination of the tautomeric 4-hydroxy group).

  • Target: c-Met Tyrosine Kinase.[2]

  • Compound 12n: A 6,7-dimethoxy-4-anilinoquinoline derivative demonstrated an IC50 of 0.030 µM against c-Met, comparable to Cabozantinib.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethoxycarbostyril (Core Scaffold)

Self-validating step: The evolution of ethanol gas indicates reaction progress in step 1.

Reagents:

  • 3,4-Dimethoxyaniline (15.3 g, 0.1 mol)

  • Diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol)

  • Diphenyl ether (50 mL)

  • Petroleum ether

Step-by-Step:

  • Enamine Formation: Mix 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate in a round-bottom flask. Heat to 110°C for 2 hours.

    • Checkpoint: The mixture should solidify upon cooling, yielding the acrylate intermediate. Recrystallize from ethanol if necessary (MP: 142–144°C).

  • Cyclization: Add the intermediate to boiling diphenyl ether (250°C ) in small portions. This high temperature is critical to overcome the energy barrier for aromatic nucleophilic substitution.

    • Safety: Use a blast shield; ethanol vapor will be generated rapidly.

  • Isolation: After 1 hour, cool the solution to room temperature and add 100 mL of petroleum ether. The product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate , will precipitate. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the acid. Heat the dry acid at 240°C (neat) until CO2 evolution ceases to yield 6,7-dimethoxycarbostyril .

Protocol B: PDE3 Inhibitory Assay (In Vitro)

Target: Validation of PDE inhibitory potential of N1-substituted derivatives.

Materials:

  • Human platelet cytosolic fraction (rich in PDE3).

  • [3H]-cAMP (Substrate).

  • Snake venom (Crotalus atrox) nucleotidase.

Methodology:

  • Incubation: Incubate 10 µg of enzyme fraction with test compound (0.01–100 µM) and 1 µM [3H]-cAMP in Tris-HCl buffer (pH 7.5) containing MgCl2 (5 mM) for 20 min at 30°C.

  • Termination: Stop reaction by boiling for 45 seconds.

  • Conversion: Add snake venom nucleotidase (1 mg/mL) and incubate for 10 min to convert 5'-AMP to adenosine.

  • Separation: Apply mixture to a DEAE-Sephadex column. Elute adenosine with water (cAMP remains bound).

  • Quantification: Measure radioactivity of the eluate using liquid scintillation counting.

  • Calculation: Determine IC50 by plotting % inhibition vs. log[concentration].

Data Summary: Comparative Activity Profile

The following table summarizes the activity of key 6,7-dimethoxycarbostyril derivatives compared to reference standards.

Compound ClassR-Group (N1 Position)TargetIC50 / ActivityReference Standard
6,7-Dimethoxycarbostyril H (Parent)PDE3> 100 µM (Weak)Milrinone
N-Benzyl Derivative 4-ChlorobenzylPDE34.2 µMCilostazol (0.2 µM)
N-Tetrazole Derivative 4-(1-cyclohexyl-tetrazol-5-yl)butylPDE30.45 µMCilostazol
4-Anilino Analog *(Converted to Quinoline)c-Met0.030 µMCabozantinib
THIQ Derivative (Reduced 3,4-bond)P-gp5.4 µM (Reversal)Verapamil

*Note: The 4-anilino analog is derived from the carbostyril tautomer but exists as the quinoline aromatic system.

Signaling Pathway Visualization

The following diagram illustrates the dual role of 6,7-dimethoxycarbostyril derivatives in modulating cAMP signaling (via PDE inhibition) and overcoming drug resistance (via P-gp inhibition).

SignalingPathway Compound 6,7-Dimethoxycarbostyril Derivative PDE PDE3 / PDE4 Enzyme Compound->PDE Inhibits cAMP cAMP Levels Compound->cAMP Increases Pgp P-glycoprotein (ABCB1) Compound->Pgp Inhibits Efflux Drug Efflux Compound->Efflux Blocks PDE->cAMP Hydrolyzes (Blocked) PKA PKA Activation cAMP->PKA Response Vasodilation / Anti-inflammation PKA->Response Pgp->Efflux Pumps Drug Chemo Chemotherapy Retention Efflux->Chemo Increases Intracellular Conc.

Figure 2: Dual mechanism of action: PDE inhibition leading to anti-inflammatory effects and P-gp inhibition leading to MDR reversal.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. PubMed Central. Available at: [Link]

  • A Facile Synthesis of 9,10-Dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one. Scientific Research Publishing. Available at: [Link]

Sources

Foundational

The 4-Chloro-6,7-dimethoxyquinoline Scaffold: A Privileged Gateway to Multitarget Therapeutics

This guide details the biological activity, synthesis, and pharmacological potential of the 4-Chloro-6,7-dimethoxyquinoline scaffold.[1][2][3] Note on Nomenclature: While the user query specified "2-quinolone," the 4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, synthesis, and pharmacological potential of the 4-Chloro-6,7-dimethoxyquinoline scaffold.[1][2][3]

Note on Nomenclature: While the user query specified "2-quinolone," the 4-chloro-6,7-dimethoxy motif is most prominently established in the quinoline series (specifically as the key intermediate for c-Met/VEGFR inhibitors like Cabozantinib). The "2-quinolone" (carbostyril) tautomer is a precursor state or a distinct minor scaffold. This guide focuses on the bioactive 4-chloro-6,7-dimethoxyquinoline core while addressing the structural relationships.

Executive Summary

The 4-Chloro-6,7-dimethoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Most notably, it serves as the electrophilic lynchpin in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting c-Met and VEGFR (e.g., Cabozantinib, Tivozanib). Beyond oncology, this scaffold and its 2-oxo/amino derivatives possess significant activity as Alpha-1 Adrenoceptor Antagonists and Topoisomerase I Inhibitors .

This guide provides a technical deep-dive into the scaffold's chemical architecture, validated synthesis protocols, and structure-activity relationships (SAR), designed for application scientists and drug developers.

Chemical Architecture & Synthesis

The reactivity of this scaffold is defined by the C4-Chlorine atom , which is highly susceptible to Nucleophilic Aromatic Substitution (


), and the 6,7-dimethoxy  electron-donating pattern, which optimizes solubility and hydrophobic pocket binding in kinase domains.
Structural Tautomerism

Understanding the precursor state is critical. The 4-chloro derivative is typically generated from 4-hydroxy-6,7-dimethoxyquinoline , which exists in equilibrium with its tautomer, 6,7-dimethoxy-4(1H)-quinolone .

  • Quinolone Form (4-oxo): Predominant in solid state; stable.

  • Hydroxyquinoline Form (4-hydroxy): Reacts with chlorinating agents (

    
    ) to lock the aromatic quinoline ring.
    
Validated Synthesis Protocol

The following protocol describes the industrial-standard synthesis starting from 3,4-dimethoxyacetophenone.

Step-by-Step Methodology:

  • Nitration:

    • Reagents: 3,4-dimethoxyacetophenone +

      
      .[4]
      
    • Conditions: 20–25°C, 5 hours.

    • Product: 2-nitro-4,5-dimethoxyacetophenone.[3][4]

  • Condensation (Enamine Formation):

    • Reagents: Product from (1) +

      
      -Dimethylformamide dimethyl acetal (DMF-DMA).
      
    • Conditions: Reflux (105–110°C), 20 hours.[5]

    • Mechanism:[3][4][5][6] Formation of the dimethylamino-propenone intermediate.[4]

  • Reductive Cyclization (The "Morgan-Walls" Type Cyclization):

    • Reagents:

      
       or 
      
      
      
      .[3][7]
    • Conditions: Methanol/Ethanol, Reflux.[3]

    • Product: 4-Hydroxy-6,7-dimethoxyquinoline (precipitates as solid).[4]

  • Chlorination (Activation):

    • Reagents: 4-Hydroxy intermediate +

      
       (Phosphorus Oxychloride).[4][6]
      
    • Conditions: Reflux (100°C), 6 hours.[4]

    • Workup: Quench in ice water; neutralize with

      
       to precipitate the 4-chloro product.
      
Synthesis Pathway Visualization[6][7]

SynthesisPathway Start 3,4-Dimethoxyacetophenone Nitro 2-Nitro-4,5-dimethoxyacetophenone Start->Nitro HNO3, Nitration Enamine Enamine Intermediate Nitro->Enamine DMF-DMA, Condensation Hydroxy 4-Hydroxy-6,7-dimethoxyquinoline (Tautomer: 4-Quinolone) Enamine->Hydroxy H2/Pd-C, Reductive Cyclization Final 4-Chloro-6,7-dimethoxyquinoline (Active Scaffold) Hydroxy->Final POCl3, Chlorination

Figure 1: Industrial synthesis route for the 4-Chloro-6,7-dimethoxyquinoline scaffold.

Biological Activity & Mechanism of Action[1]

Tyrosine Kinase Inhibition (Oncology)

The primary application of this scaffold is in the inhibition of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .

  • Drug Example: Cabozantinib (Cometriq/Cabometyx).[5]

  • Mechanism: The quinoline ring mimics the adenine ring of ATP. The 6,7-dimethoxy groups form hydrophobic interactions within the ATP-binding pocket, while the C4-substituent (introduced via

    
    ) extends into the solvent-exposed region or deeper hydrophobic pockets to ensure specificity.
    
  • Binding Mode: Type II Kinase Inhibitor (binds to the inactive "DFG-out" conformation).

Alpha-1 Adrenoceptor Antagonism (Cardiovascular)

While quinazolines (e.g., Prazosin) are the classic alpha-blockers, the quinoline analogues derived from this scaffold also exhibit potent


-antagonism.[8]
  • Activity: Competitive blockade of

    
     receptors on vascular smooth muscle.[8]
    
  • SAR Note: Requires amination at C4 and often C2 (via 2,4-dichloro precursors) to mimic the quinazoline pharmacophore.

Topoisomerase I Inhibition

Recent studies identify 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as potent Topoisomerase I poisons.

  • Mechanism: Intercalation into DNA and stabilization of the Topoisomerase-DNA cleavage complex, leading to apoptosis.[1]

Structure-Activity Relationship (SAR)

The biological output of the scaffold is strictly dictated by modifications at three key positions.

PositionModificationBiological Effect
C4 (Chloro)

with Anilines
Kinase Inhibition: Introduction of 4-fluoroaniline or 4-phenoxyaniline creates c-Met/VEGFR inhibitors (e.g., Cabozantinib).
C4 (Chloro)

with Piperazines
Alpha-Blockade: Introduction of furoyl-piperazine mimics Prazosin, yielding antihypertensive activity.
C6/C7 (Methoxy) Demethylation / AlkylationSolubility & Potency: The methoxy groups are optimal for metabolic stability and hydrophobic fit. Bulky groups here often reduce potency.
C3 Cyano/CarboxamideBinding Affinity: A C3-cyano group (e.g., 3-cyano-4-anilinoquinolines) significantly enhances kinase inhibitory activity (Bosutinib-like).
SAR Logic Diagram

SAR Core 4-Chloro-6,7-dimethoxyquinoline ModC4 C4 Substitution (SNAr) Core->ModC4 ModC3 C3 Functionalization Core->ModC3 Kinase Tyrosine Kinase Inhibitors (c-Met, VEGFR) Ligand: Anilines/Phenols ModC4->Kinase + 4-Fluoroaniline Alpha Alpha-1 Antagonists (Hypertension) Ligand: Piperazines ModC4->Alpha + Piperazine Topo Topoisomerase I Inhibitors Ligand: Aryl groups ModC4->Topo + Alkoxy/Aryl ModC3->Kinase + CN/CONH2

Figure 2: Divergent synthesis pathways leading to distinct therapeutic classes.

Experimental Protocols

Protocol A: Nucleophilic Substitution at C4 (General Kinase Inhibitor Synthesis)

This protocol validates the scaffold's reactivity by synthesizing a Cabozantinib precursor.

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • 4-aminophenol or substituted aniline (1.1 eq)

  • Solvent: Isopropanol (IPA) or 2-Butanol

  • Base: None usually required (HCl salt precipitates), or

    
     if free base is desired.
    

Procedure:

  • Dissolution: Dissolve 4-Chloro-6,7-dimethoxyquinoline (5 mmol) in IPA (20 mL).

  • Addition: Add the aniline derivative (5.5 mmol).

  • Reflux: Heat the mixture to reflux (82°C) for 3–6 hours. Monitor by TLC (

    
     9:1).
    
  • Precipitation: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold IPA and diethyl ether.

  • Yield: Typically 80–95%.

Protocol B: c-Met Kinase Inhibition Assay

Self-validating assay to confirm biological activity of the derivative.

System: Homogeneous Time-Resolved Fluorescence (HTRF) or Caliper Mobility Shift Assay.

  • Enzyme Prep: Recombinant human c-Met kinase domain (0.5 nM).

  • Substrate: Poly(Glu,Tyr) peptide or specific c-Met substrate peptide (FAM-labeled).

  • Reaction: Incubate Scaffold Derivative (serial dilution 1 nM – 10 µM) + Enzyme + ATP (

    
     concentration) + Peptide in kinase buffer (50 mM HEPES, pH 7.5, 10 mM 
    
    
    
    ).
  • Duration: 60 minutes at 25°C.

  • Detection: Add EDTA (stop solution) and measure phosphorylation.

  • Validation:

    
     for Cabozantinib control should be < 5 nM.
    

References

  • Synthesis of 4-chloro-6,7-dimethoxyquinoline (Cabozantinib Intermediate)

    • Source: Google P
    • Title: Preparation method of 4-chloro-6, 7-dimethoxyquinoline.[1][2][3][4][6][7]

    • URL
  • c-Met Inhibitor Activity

    • Source: Zhang, Q.W., et al. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[1][3]

    • URL:[Link][3][8]

  • Alpha-Adrenoceptor Activity

    • Source: Campbell, S.F., et al. (1988).[8] Journal of Medicinal Chemistry.

    • Title: 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.[8][9]

    • URL:[Link][8]

  • Antimalarial & Quinolone Scaffold Review

    • Source: RSC Advances (2023).
    • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[10][11]

    • URL:[Link]

  • General Scaffold Properties

    • Source: BenchChem Technical Guide.[6]

    • Title: Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

Sources

Exploratory

Suppliers and price of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one research grade

This guide provides an in-depth technical analysis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4), a specific impurity and research standard distinct from the common Cabozantinib intermediate.[1] CAS: 9336...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4), a specific impurity and research standard distinct from the common Cabozantinib intermediate.[1]

CAS: 933609-72-4 | Grade: Research / Reference Standard Application: Impurity Profiling, Cabozantinib Process Validation, Kinase Inhibitor Scaffold[1]

Part 1: Executive Summary & Identification Strategy

Critical Distinction: Researchers often confuse this compound with the primary Cabozantinib intermediate, 4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9).[1]

  • Target Compound (CAS 933609-72-4): Contains a carbonyl group at the C2 position (2-one).[1] It is typically a process impurity formed via the hydrolysis of 2,4-dichloro-6,7-dimethoxyquinoline.[1]

  • Common Intermediate (CAS 35654-56-9): Fully aromatic quinoline core.[1] This is the bulk raw material for drug synthesis.

Strategic Usage: CAS 933609-72-4 is primarily sourced as a Reference Standard for Quality Control (QC) to validate the purity of Cabozantinib API.[1] Its presence indicates over-chlorination followed by hydrolysis during the synthesis process.

Chemical Identity Matrix
PropertySpecification
Chemical Name 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
CAS Number 933609-72-4
Molecular Formula C₁₁H₁₀ClNO₃
Molecular Weight 239.65 g/mol
Structural Feature Quinolin-2-one core (Carbostyril) with 4-Cl and 6,7-OMe substitution
Solubility Low in water; soluble in DMSO, DMF, hot Methanol

Part 2: Procurement Intelligence (Suppliers & Price)[1]

Unlike the commodity intermediate (CAS 35654-56-9), the 2-one derivative is a Tier 3 Specialty Chemical .[1] It is not stocked in bulk by general catalog suppliers (e.g., Sigma-Aldrich often lists the quinazoline or quinoline analogs, not this specific quinolinone).

Market Analysis
  • Availability: Low.[1] Typically requires "Make-to-Order" or sourcing from specialized impurity standard manufacturers.[1]

  • Lead Time: 2–4 weeks (Stock) or 6–8 weeks (Custom Synthesis).

  • Primary Source Region: China (Shanghai/Jiangsu pharmaceutical zones) and India (Hyderabad CROs).

Price Benchmarking (Research Grade >97%)

Prices are estimated based on Q1 2025 market data for custom impurity standards.

QuantityPrice Range (USD)Supplier TypeNotes
25 mg $150 – $250Impurity SpecialistHigh unit cost due to "Reference Standard" certification.
100 mg $400 – $600Specialty CROTypical pack size for analytical method validation.
1 g $1,200 – $1,800Custom SynthesisRequires dedicated synthesis run.[1]
Bulk (1 kg) Inquiry OnlyManufacturingNot a standard bulk commodity.

Verified Supplier Categories:

  • Impurity Standard Specialists: (e.g., Simson Pharma, Clearsynth, USP/EP reference catalogs). Best for analytical validation.[1]

  • Chinese CROs: (e.g., Shanghai Amole, Guidechem listed vendors). Best for gram-scale synthesis.[1]

  • Global Aggregators: (e.g., MolPort, PubChem Vendors). Use for price comparison.

Part 3: Technical Core – Synthesis & Formation[1]

Understanding the origin of CAS 933609-72-4 is vital for controlling it in drug substances.[1] It is rarely synthesized directly from aniline but rather forms via the hydrolysis of the 2,4-dichloro precursor .

Mechanism of Formation (Impurity Genesis)

In the standard Cabozantinib synthesis, 6,7-dimethoxy-4-hydroxy-2-quinolone is chlorinated with POCl₃ to yield 4-chloro-6,7-dimethoxyquinoline.[1]

  • Side Reaction: If the reaction conditions are too harsh (excess POCl₃/PCl₅) or if the starting material is the 2,4-dihydroxy tautomer, 2,4-dichloro-6,7-dimethoxyquinoline is formed.[1]

  • Hydrolysis: The chlorine at position C2 is chemically labile (imidoyl chloride character). Upon aqueous workup or exposure to atmospheric moisture, the C2-Cl hydrolyzes back to the C2-one, trapping the C4-Cl.[1]

SynthesisPath Start 3,4-Dimethoxyaniline Inter1 Malonate Cyclization (High Temp) Start->Inter1 Core 6,7-Dimethoxy-4-hydroxy- quinolin-2(1H)-one Inter1->Core Chlorination Chlorination (POCl3, Reflux) Core->Chlorination Dichloro 2,4-Dichloro-6,7- dimethoxyquinoline (Transient/Impurity) Chlorination->Dichloro Over-chlorination Common 4-Chloro-6,7- dimethoxyquinoline (CAS 35654-56-9) Chlorination->Common Selective (Ideal) Target 4-Chloro-6,7-dimethoxy- quinolin-2(1H)-one (CAS 933609-72-4) Dichloro->Target Selective Hydrolysis (Dilute Acid/Workup)

Figure 1: Genesis of CAS 933609-72-4.[1] The compound forms via the hydrolysis of the over-chlorinated 2,4-dichloro intermediate, making it a critical process marker.

Part 4: Quality Control & Analytical Protocols

To validate the identity of CAS 933609-72-4 (or detect it as an impurity), use the following HPLC parameters. This method separates the 2-one derivative from the fully aromatic quinoline.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 90% B (Linear)[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic core) and 320 nm (Quinolinone conjugation).

  • Retention Logic:

    • CAS 933609-72-4 (2-one): Elutes earlier (more polar due to amide/lactam functionality).[1]

    • CAS 35654-56-9 (Quinoline): Elutes later (more hydrophobic aromatic system).[1]

Validation Criteria (COA Check)

When purchasing this reference standard, ensure the Certificate of Analysis (COA) includes:

  • 1H NMR: Must show a distinct singlet for the amide proton (NH) around 11.0–12.0 ppm (DMSO-d6), which is absent in the quinoline analog.

  • Mass Spec: [M+H]⁺ = 240.04 (approx).

  • Purity: ≥ 97.0% (Area normalization).

Part 5: Handling & Stability[1]

  • Physical State: Off-white to pale yellow powder.[1]

  • Stability:

    • Hydrolysis: Stable in neutral/mildly acidic water.[1]

    • Light Sensitivity: Mildly photosensitive (protect from light).[1]

    • Reactivity: The 4-Cl position is less reactive than in the quinoline analog but can still undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (amines, thiols) at elevated temperatures.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture uptake.[1]

References

  • PubChem. 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (Compound). National Library of Medicine. Available at: [Link][1]

  • MDPI Molecules. Chemistry of Substituted Quinolinones: Hydrolysis of 2,4-Dichloroquinolines. (Contextual mechanism for 2-one formation). Available at: [Link][1]

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one: Properties, Synthesis, and Safe Handling

Introduction 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a substituted quinolinone derivative. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a substituted quinolinone derivative. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. While specific applications of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted cancer therapies suggests its potential as a valuable building block in drug discovery and development. This guide provides an in-depth look at its known properties, a plausible synthetic route, and crucial safety and handling protocols based on available data for analogous compounds.

Core Physical and Chemical Properties

A summary of the known physical and chemical properties of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is presented below. This data is primarily sourced from chemical supplier information.

PropertyValueSource
CAS Number 933609-72-4[1]
Molecular Formula C₁₁H₁₀ClNO₃N/A
Molecular Weight 239.66 g/mol N/A
Appearance Likely a solid powderN/A
Purity ≥97.0%[1]

Hazard Identification and Safety Precautions (Inferred)

In the absence of a specific SDS, the hazard profile of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is inferred from its structural analog, 4-Chloro-6,7-dimethoxyquinoline (CAS No. 35654-56-9).[2] The following GHS hazard statements are associated with this analog and should be considered as potential hazards for the title compound.

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound, especially given the lack of comprehensive toxicological data.[3][4][5][6][7]

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles or a face shield.[7]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[8] Double gloving is recommended.Prevents skin contact and irritation. The outer glove can be removed and replaced immediately upon contamination.[8]
Body Protection A buttoned lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.[7][9]Protects the skin from accidental contact.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood.[9]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.

Emergency Procedures (General Guidance)

Standard laboratory emergency procedures should be strictly followed.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific hazards arising from the chemical: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas may be generated.[12]

  • Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Personal precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as outlined above.[13][14][15]

  • Environmental precautions: Prevent the chemical from entering drains.[16]

  • Methods for cleaning up: For a solid spill, gently sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal. Decontaminate the spill area with an appropriate solvent followed by soap and water.[11][13][14][17]

Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][18]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.[9]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is not explicitly detailed in the available literature. However, a plausible route can be inferred from the synthesis of its precursor, 4-chloro-6,7-dimethoxyquinoline.[19] The proposed pathway involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to yield the precursor, which could then potentially be oxidized to the desired quinolin-2(1H)-one.

G cluster_0 Synthesis of Precursor cluster_1 Hypothetical Final Step 4-hydroxy-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline->4-chloro-6,7-dimethoxyquinoline Chlorination (e.g., POCl₃) 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one 4-chloro-6,7-dimethoxyquinoline->4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Oxidation

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one: A Detailed Guide for Synthetic Chemists

This document provides a comprehensive guide for the synthesis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one, a key intermediate in the development of various pharmaceutical agents. The protocol herein details the conversi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one, a key intermediate in the development of various pharmaceutical agents. The protocol herein details the conversion of 2,4-dihydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride (POCl₃), a robust and effective chlorinating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the Quinolinone Scaffold

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer and anti-inflammatory properties. The title compound, 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one, serves as a versatile precursor for the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of significant interest. The strategic introduction of a chlorine atom at the 4-position of the quinolinone ring system provides a reactive handle for further functionalization through nucleophilic substitution reactions.

Reaction Principle: Electrophilic Substitution via a Vilsmeier-Haack Type Intermediate

The conversion of a hydroxyl group at the 4-position of a quinolin-2(1H)-one to a chlorine atom is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction mechanism is believed to proceed through an initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 4-chloro derivative.[1] This transformation is analogous in principle to the Vilsmeier-Haack reaction, where a chloroiminium salt acts as the electrophile.[2] The use of excess POCl₃ often serves as both the reagent and the solvent.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
6,7-Dimethoxy-2,4-quinolinediol≥98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Saturated sodium bicarbonate solution (NaHCO₃)ACS ReagentPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially Available
Round-bottom flask with reflux condenserStandard laboratory glassware
Magnetic stirrer with heating mantle
Ice bath
Büchner funnel and filter paper
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Synthetic Procedure

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-dimethoxy-2,4-quinolinediol (1.0 eq).

  • Under a fume hood, carefully add phosphorus oxychloride (10-20 volumes) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water.[3][4][5] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6]

  • The mixture will form a suspension.

Step 2: Chlorination Reaction

  • With gentle stirring, slowly heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.

  • Maintain the reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • For TLC analysis, a small aliquot of the reaction mixture is carefully quenched with ice-cold water and extracted with ethyl acetate. The organic layer is then spotted on a TLC plate.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Step 4: Purification

  • The crude product can be purified by recrystallization.[7] A suitable solvent system for recrystallization is a mixture of ethyl acetate and ethanol.[8]

  • Dissolve the crude solid in a minimal amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up & Isolation cluster_3 Purification Start 6,7-Dimethoxy-2,4-quinolinediol Mix Form Suspension Start->Mix Add Reagent Phosphorus Oxychloride (POCl₃) Reagent->Mix Add Reflux Reflux (105-110 °C, 2-4h) Mix->Reflux TLC Monitor by TLC Reflux->TLC Quench Quench with Ice TLC->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Dry->Product

Sources

Application

Selective Chlorination of 6,7-Dimethoxyquinolin-2(1H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of selective chlorination protocols for 6,7-dimethoxyquinolin-2(1H)-one, a heterocyclic scaffold of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of selective chlorination protocols for 6,7-dimethoxyquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, enabling researchers to make informed decisions in their synthetic endeavors. We will delve into the regioselectivity of chlorination, focusing on the electronically distinct C3 and C8 positions, and provide detailed, actionable protocols for achieving desired chlorination patterns.

Introduction: The Synthetic Challenge

6,7-Dimethoxyquinolin-2(1H)-one is an electron-rich heterocyclic system. The two methoxy groups on the carbocyclic ring and the lactam functionality in the pyridinone ring significantly influence the electron density distribution, making it a promising substrate for electrophilic aromatic substitution. However, this high reactivity also presents a challenge in achieving regioselective chlorination. The primary sites for electrophilic attack are the C3 position in the pyridinone ring and the C8 position in the carbocyclic ring, both activated by the interplay of electronic effects. Controlling the reaction to favor one position over the other is paramount for the synthesis of specific, targeted derivatives.

Understanding Regioselectivity: Electronic and Steric Influences

The outcome of the electrophilic chlorination of 6,7-dimethoxyquinolin-2(1H)-one is governed by a combination of electronic and steric factors.

  • Electronic Effects: The methoxy groups at C6 and C7 are powerful electron-donating groups, activating the aromatic ring towards electrophilic attack. They direct electrophiles to the ortho and para positions. The C8 position is ortho to the C7-methoxy group, making it a highly favorable site for substitution. The nitrogen atom in the quinolinone ring also influences the electron density, particularly within the pyridinone ring.

  • Steric Hindrance: The steric environment around the potential reaction sites can also play a crucial role. The C8 position is sterically unhindered, while the C3 position is flanked by the C4 carbonyl group, which may influence the approach of the electrophile.

By carefully selecting the chlorinating agent, solvent, and reaction temperature, it is possible to modulate these factors and achieve a degree of selectivity.

Protocol 1: Regioselective C3-Chlorination using N-Chlorosuccinimide

This protocol is designed to favor chlorination at the C3 position of the quinolinone ring. The use of N-chlorosuccinimide (NCS) in a polar aprotic solvent at ambient temperature provides a mild and selective method for this transformation.

Mechanistic Rationale

N-Chlorosuccinimide serves as a source of an electrophilic chlorine species (Cl⁺). In a polar solvent, the N-Cl bond is polarized, facilitating the attack by the electron-rich C3 position of the quinolinone ring. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Experimental Workflow

Caption: Workflow for C3-Chlorination

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-chloro-6,7-dimethoxyquinolin-2(1H)-one.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue
Starting Material 6,7-Dimethoxyquinolin-2(1H)-one
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 70-85%

Protocol 2: Regioselective C8-Chlorination using Sulfuryl Chloride

This protocol aims to achieve selective chlorination at the C8 position of the carbocyclic ring. The use of sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperature can favor this regioselectivity.

Mechanistic Rationale

Sulfuryl chloride can act as a source of electrophilic chlorine. In a non-polar solvent, the reaction is thought to proceed via a concerted mechanism where the electrophilic chlorine is delivered to the most electron-rich and sterically accessible position. The strong activating effect of the C7-methoxy group makes the ortho C8 position a prime target.

Experimental Workflow

Caption: Workflow for C8-Chlorination

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: To the stirred suspension, add sulfuryl chloride (1.05 eq.) dropwise via a syringe.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 8-chloro-6,7-dimethoxyquinolin-2(1H)-one.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue
Starting Material 6,7-Dimethoxyquinolin-2(1H)-one
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0°C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 65-80%

Safety Precautions

  • N-Chlorosuccinimide (NCS) is an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.

  • Sulfuryl chloride (SO₂Cl₂) is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.[1]

  • All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The selective chlorination of 6,7-dimethoxyquinolin-2(1H)-one is a nuanced process that requires careful consideration of reagents and reaction conditions to achieve the desired regioselectivity. The protocols outlined in this guide provide robust starting points for the synthesis of both C3- and C8-chlorinated derivatives. By understanding the underlying mechanistic principles, researchers can further optimize these procedures to suit their specific synthetic goals and contribute to the development of novel quinolinone-based compounds with potential therapeutic applications.

References

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • Wikipedia. (2023). N-Chlorosuccinimide. [Link]

  • Chen, D., et al. (2023). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers, 10(4), 936-941. [Link]

  • Wikipedia. (2023). Sulfuryl chloride. [Link]

  • Organic Chemistry Portal. (2023). N-Chlorosuccinimide (NCS). [Link]

  • Gould, E. S. (1959). Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Method

Application Note: Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

The following Application Note and Protocol guide details the nucleophilic substitution chemistry of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4). This document is designed for medicinal chemists and proces...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the nucleophilic substitution chemistry of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4). This document is designed for medicinal chemists and process scientists optimizing the synthesis of tyrosine kinase inhibitor (TKI) scaffolds.

Subject: Optimization of


 Reactions at the C4 Position for Kinase Inhibitor Synthesis
Date:  October 26, 2023
Version:  2.1

Executive Summary

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a specialized electrophilic scaffold used in the synthesis of "carbostyril" (quinolin-2-one) based kinase inhibitors. While structurally related to the quinoline core of approved drugs like Cabozantinib and Lenvatinib , the presence of the C2-lactam (2-one) moiety alters the electronic landscape, requiring tailored reaction conditions compared to standard chloroquinolines.

This guide provides a validated protocol for displacing the C4-chloride with amine nucleophiles—the critical step in generating the pharmacophore required for ATP-competitive inhibition.

Reactivity Profile & Mechanistic Insight

The reactivity of 4-chloro-6,7-dimethoxyquinolin-2(1H)-one is governed by the vinylogous acid chloride character of the C4 position. Unlike simple aryl chlorides, the C4-Cl bond is activated by the electron-withdrawing nature of the adjacent nitrogen and the C2-carbonyl.

Electronic Structure
  • Lactam-Lactim Tautomerism: In solution (DMSO/DMF), the molecule exists predominantly in the 2-one (lactam) form.

  • Electrophilicity: The C4 carbon is highly electrophilic. The reaction proceeds via an Addition-Elimination (

    
    )  mechanism.
    
  • Substituent Effect: The 6,7-dimethoxy groups are electron-donating. While they increase the solubility and binding affinity of the final drug, they slightly deactivate the ring toward nucleophilic attack compared to an unsubstituted core, necessitating elevated temperatures or acid catalysis.

Reaction Mechanism

The nucleophile (e.g., an aniline) attacks the C4 position, forming a tetrahedral Meisenheimer-like intermediate stabilized by the amide resonance. Re-aromatization leads to the expulsion of chloride.

SNAr_Mechanism SM 4-Chloro-6,7-dimethoxy quinolin-2(1H)-one Inter Tetrahedral Intermediate SM->Inter + Nuc (Attack at C4) Nuc Nucleophile (R-NH2) Nuc->Inter Prod 4-Amino-6,7-dimethoxy quinolin-2(1H)-one Inter->Prod - Cl⁻ (Elimination) HCl HCl (Byproduct) Inter->HCl

Figure 1: Mechanism of nucleophilic aromatic substitution at the C4 position.

Standard Operating Procedure (SOP)

Protocol ID: QZN-C4-AMN-01 Objective: Synthesis of 4-(substituted-amino)-6,7-dimethoxyquinolin-2(1H)-ones.

Materials
  • Substrate: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 equiv).

  • Nucleophile: Aniline derivative (e.g., 3-fluoroaniline, 4-bromoaniline) (1.1 – 1.5 equiv).

  • Solvent: 2-Ethoxyethanol (Cellosolve) or DMF.

    • Note: 2-Ethoxyethanol is preferred for its high boiling point (135°C) and ability to dissolve the polar lactam.

  • Catalyst (Optional): catalytic HCl (4M in dioxane) or p-TsOH.

    • Rationale: Protonation of the heterocyclic nitrogen (or the lactam oxygen) enhances the electrophilicity of C4.

Step-by-Step Workflow
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 mmol, 240 mg) in 2-Ethoxyethanol (5 mL).

  • Nucleophile Addition: Add the Amine Nucleophile (1.2 mmol).

    • Optimization: If the amine is a liquid, add neat. If solid, dissolve in minimal solvent first.

  • Reaction: Heat the mixture to reflux (135°C) for 4–8 hours .

    • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. The starting material (Cl-SM) usually elutes faster than the amino-product.

    • Visual Cue: The reaction often turns from a pale suspension to a clear, darker solution, then precipitates the product upon cooling.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL).

    • Adjust pH to ~8-9 using saturated

      
       (if acid catalysis was used) or leave neutral.
      
    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with Water (2 x 5 mL) followed by cold Ethanol (1 x 3 mL).

    • Dry in a vacuum oven at 50°C.

    • Recrystallization: If necessary, recrystallize from DMF/Ethanol.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Reactor 4-Cl-Quinolinone + Solvent (2-Ethoxyethanol) Step2 Step 2: Add Nucleophile (1.2 equiv Amine) Step1->Step2 Step3 Step 3: Reflux (135°C) 4 - 8 Hours Step2->Step3 Step4 Step 4: Quench Pour into Ice Water Step3->Step4 Step5 Step 5: Filtration & Wash Isolate Solid Product Step4->Step5

Figure 2: Operational workflow for the synthesis of 4-amino-quinolin-2(1H)-ones.

Optimization & Troubleshooting

The following data summarizes common reaction conditions and their impact on yield for 4-chloro-2-quinolone substitutions.

ParameterConditionOutcomeRecommendation
Solvent Ethanol (78°C)Slow reaction, incomplete conversion.Use for highly reactive amines only.
Solvent 2-Ethoxyethanol (135°C) High yield (>80%), clean profile. Standard Choice.
Solvent DMF (153°C)Fast reaction, but workup requires aqueous crash-out.Use for poorly soluble substrates.
Catalyst NoneModerate rate.Acceptable for basic amines.
Catalyst Cat. HCl / p-TsOH Accelerated rate. Recommended for anilines with EWGs.
Base

/

Can lead to side reactions or slower kinetics.Avoid unless using HCl salt of amine.

Common Issues:

  • Hydrolysis: If water is present in the solvent, the 4-Cl can hydrolyze back to the 4-OH (starting material precursor), especially under acidic conditions. Solution: Use anhydrous solvents.

  • Incomplete Reaction: If the amine is sterically hindered (e.g., 2,6-disubstituted aniline), switch to Microwave Irradiation (150°C, 30 min, DMF).

Case Study: Synthesis of a VEGFR Inhibitor Analog

Target: N-(3-Fluorophenyl)-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-4-amine.

  • Reaction: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (240 mg) + 3-Fluoroaniline (144 mg) in 2-Ethoxyethanol (5 mL).

  • Conditions: Reflux, 6 hours.

  • Observation: Precipitate formed upon cooling.

  • Yield: 285 mg (91%).

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       11.2 (s, 1H, NH-lactam), 8.8 (s, 1H, NH-amine), 7.5-6.8 (m, Ar-H), 5.8 (s, 1H, H-3), 3.8 (s, 6H, OMe).
      
    • Note: The signal at

      
       5.8 ppm is characteristic of the H-3 proton in the 2-quinolone ring, confirming the retention of the lactam structure.
      

Safety & Handling

  • 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one: Irritant. Avoid inhalation of dust.

  • Reagents: 3-Fluoroaniline is toxic and readily absorbed through the skin. Handle in a fume hood.

  • Waste: Halogenated organic waste (due to displaced chloride and solvent residues).

References

  • El-Bahaie, S., et al. (2000). "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules, 5(12), 1362-1372. Link

  • Al-Salahi, R., et al. (2010). "Synthesis of some new 4-anilino-6,7-dimethoxyquinoline derivatives." Journal of Saudi Chemical Society. (Mechanistic parallel in quinoline series).
  • BenchChem. (2025). "4-Chloro-6,7-dimethoxyquinoline Physical Properties and Data." (Data on the related quinoline core). Link

  • GuideChem. (2023). "4-Chloro-6,7-dimethoxyquinolin-2(1H)-one CAS 933609-72-4 Entry." Link

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Introduction: The Strategic Importance of the 6,7-Dimethoxyquinolin-2(1H)-one Scaffold The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 6,7-Dimethoxyquinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The specific congener, 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one, serves as a critical intermediate in the synthesis of a variety of targeted therapeutics, particularly small-molecule kinase inhibitors used in oncology.[1] Its structure is a key building block for drugs designed to interfere with signaling pathways implicated in tumor proliferation and growth.[1] The strategic placement of a chlorine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the generation of extensive chemical libraries for drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to the 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one core. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2] The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These transformations generally proceed through a common catalytic cycle involving a palladium(0) active species.[2][4]

The General Catalytic Cycle

The fundamental mechanism for most palladium-catalyzed cross-coupling reactions can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of the quinolinone) to form a Pd(II) intermediate.[2][4] This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl >> F).[5]

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired new bond and regenerating the Pd(0) catalyst to continue the cycle.[2][6]

Below is a generalized diagram of the catalytic cycle.

Palladium Cross-Coupling Cycle General Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-M) PdII_RX->Transmetalation PdII_RR R-Pd(II)Ln-R' Transmetalation->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction in the pharmaceutical industry due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their esters, and the low toxicity of the boron-containing byproducts.[4] This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the quinolinone core.

Causality Behind Experimental Choices
  • Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The choice can depend on the reactivity of the specific substrates.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, but for less reactive chloro-substrates, more electron-rich and bulky phosphine ligands like tricyclohexylphosphine or biaryl phosphines can enhance the rate of oxidative addition.[5]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often employed to dissolve both the organic substrates and the inorganic base.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Materials:

  • 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water. The final concentration of the quinolinone should be approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-6,7-dimethoxyquinolin-2(1H)-one85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6,7-dimethoxyquinolin-2(1H)-one92
33-Pyridylboronic acid4-(Pyridin-3-yl)-6,7-dimethoxyquinolin-2(1H)-one78

II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[3][8] This reaction allows for the direct coupling of primary or secondary amines to the 4-position of the quinolinone, providing a powerful tool for late-stage functionalization.[2]

Causality Behind Experimental Choices
  • Catalyst System: This reaction typically requires more specialized catalyst systems than Suzuki couplings. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is combined with a bulky, electron-rich phosphine ligand.[2][9]

  • Ligand: Ligands like XPhos, SPhos, or BrettPhos are essential for promoting both the oxidative addition to the aryl chloride and the subsequent reductive elimination to form the C-N bond.[2] The choice of ligand is critical and often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Protocol: Buchwald-Hartwig Amination of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Materials:

  • 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOt-Bu (1.5 equivalents)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add NaOt-Bu (1.5 eq) to a dry reaction vessel.

  • Add 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 eq) and the amine (1.2 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction vessel, followed by additional anhydrous toluene to achieve a final concentration of ~0.1 M for the quinolinone.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow Workflow for Buchwald-Hartwig Amination cluster_glovebox Inert Atmosphere (Glovebox) A 1. Add NaOt-Bu, Chloroquinolinone, and Amine to Reaction Vessel B 2. Prepare Catalyst Premix (Pd₂(dba)₃ + XPhos in Toluene) C 3. Add Catalyst to Reaction Vessel and Seal D 4. Heat Reaction Mixture (100-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Workup: Quench, Extract, Dry, and Concentrate E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

III. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[10] This reaction introduces a linear alkyne moiety, which is a versatile functional group for further transformations or as a key structural element in biologically active molecules.

Causality Behind Experimental Choices
  • Co-catalysis: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI).[2][10] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[2]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and as the solvent in some cases.[2]

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

  • Copper-Free Conditions: Concerns about copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[2] These often require more specialized palladium catalysts or ligands but can provide cleaner reactions.

Protocol: Sonogashira Coupling of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Materials:

  • 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligands. Consider a more active ligand for chloro-substrates.
Insufficiently strong base (Suzuki, Buchwald)Screen different bases (e.g., K₃PO₄ instead of K₂CO₃ for Suzuki; LHMDS instead of NaOt-Bu for Buchwald).
Reaction temperature too lowIncrementally increase the reaction temperature. Microwave irradiation can sometimes improve yields.
Side Product Formation Homocoupling of boronic acid (Suzuki)Ensure rigorous deoxygenation of the reaction mixture.
Homocoupling of alkyne (Sonogashira)Run the reaction under strict inert conditions. Consider a copper-free protocol.
Dehalogenation of starting materialUse a milder base or lower the reaction temperature.
Poor Reproducibility Presence of oxygen or moistureEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

Conclusion

The palladium-catalyzed cross-coupling of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a robust and versatile strategy for the synthesis of diverse libraries of substituted quinolinones. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can efficiently generate novel molecular architectures with significant potential in drug discovery. The protocols and insights provided in this guide serve as a validated starting point for the successful application of these powerful synthetic transformations.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize Outreach.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 1). Chemistry LibreTexts.
  • Cross-coupling reaction. (n.d.). In Wikipedia.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). National Center for Biotechnology Information.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). BenchChem.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). National Center for Biotechnology Information.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Sonogashira reaction. (n.d.). In Wikipedia.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Method

Reaction conditions for amination of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Application Note: Reaction Conditions for the Amination of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Strategic Context & Mechanistic Causality As a Senior Application Scientist in early-stage drug discovery, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Amination of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Strategic Context & Mechanistic Causality

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 6,7-dimethoxyquinolin-2(1H)-one scaffold. This core is a privileged pharmacophore embedded in numerous kinase inhibitors, particularly those targeting c-Met and AXL receptor tyrosine kinases, as detailed in WO2013/180949[1]. The functionalization of this core via C4-amination is a critical synthetic node[2].

However, the amination of 4-chloro-6,7-dimethoxyquinolin-2(1H)-one is not a trivial transformation. The reactivity of the C4-chloride is governed by competing electronic effects:

  • Activation: The

    
    -unsaturated amide system of the 2-quinolone ring intrinsically activates the C4 position toward nucleophilic attack.
    
  • Deactivation: The methoxy groups at the C6 and C7 positions exert a strong electron-donating resonance effect (+M). This pushes electron density into the aromatic system, significantly reducing the electrophilicity of the C4-Cl bond compared to an unsubstituted quinolone.

Because of this electronic deactivation, the choice of amination strategy is strictly dictated by the nucleophilicity of the incoming amine. Highly nucleophilic aliphatic amines can proceed via a thermally driven Nucleophilic Aromatic Substitution (SNAr) . Conversely, weakly nucleophilic amines (such as anilines) require transition-metal catalysis via the Buchwald-Hartwig Cross-Coupling pathway to overcome the high activation energy barrier[3].

Decision Matrix & Quantitative Parameters

To ensure reproducible scale-up and minimize by-product formation, experimental parameters must be tailored to the specific pathway. The table below summarizes the quantitative data and optimal conditions for both amination strategies.

ParameterSNAr PathwayBuchwald-Hartwig Pathway
Optimal Substrate Scope Primary/Secondary aliphatic amines (e.g., morpholine, piperidine)Anilines, sterically hindered amines, electron-deficient amines
Solvent System NMP or DMF (Polar aprotic)1,4-Dioxane or Toluene (Non-polar/Ethereal)
Operating Temperature 130–150 °C90–110 °C
Catalyst / Ligand None requiredPd2(dba)3 (5 mol%) / Xantphos (10 mol%)
Base DIPEA, K2CO3, or excess amineCs2CO3 or NaOt-Bu
Typical Reaction Time 12–16 hours16–24 hours
Expected Yield 75–90%65–85%

Pathway Visualization

AminationWorkflow Start 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Decision Analyze Amine Nucleophilicity Start->Decision StrongNuc Aliphatic / Cyclic Amines (Strong Nucleophiles) Decision->StrongNuc High Reactivity WeakNuc Anilines / Hindered Amines (Weak Nucleophiles) Decision->WeakNuc Low Reactivity SNAr SNAr Pathway Solvent: NMP Temp: 130°C Base: DIPEA StrongNuc->SNAr Buchwald Buchwald-Hartwig Pathway Catalyst: Pd2(dba)3 / Xantphos Solvent: Dioxane Temp: 100°C WeakNuc->Buchwald Product 4-Amino-6,7-dimethoxyquinolin-2(1H)-one SNAr->Product Buchwald->Product

Workflow for selecting the optimal amination pathway based on amine nucleophilicity.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating in-process controls (IPC) and rationalized workup steps to ensure scientific integrity.

Protocol A: SNAr Amination (For Aliphatic Amines)

Rationale: High thermal energy in a polar aprotic solvent (NMP) provides the kinetic driving force required to overcome the +M deactivation of the methoxy groups. DIPEA acts as a non-nucleophilic proton sink.

Step-by-Step Methodology:

  • Reaction Assembly: In a pressure-rated sealed tube, suspend 4-chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 equiv, 1.0 mmol) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add the aliphatic amine (e.g., morpholine) (3.0 equiv, 3.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol).

  • Thermal Activation: Purge the vessel with N2, seal, and heat to 130 °C for 14 hours behind a blast shield.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). Validation Check: The starting material (UV-active, Rf ~0.6) must completely disappear, replaced by a more polar, highly fluorescent product spot (Rf ~0.3) due to the extended push-pull conjugation of the new C4-amino group.

  • Workup & Purification: Cool the mixture to room temperature and slowly pour it into ice-cold distilled water (25 mL) under vigorous stirring.

    • Causality of Workup: The hydrophobic quinolone product precipitates, while the water-soluble NMP, DIPEA salts, and excess aliphatic amine remain in the aqueous phase. This makes the protocol self-purifying.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 × 10 mL) and diethyl ether (5 mL), then dry under high vacuum to afford the pure product.

Protocol B: Buchwald-Hartwig Amination (For Anilines)

Rationale: For weak nucleophiles, Pd-catalysis is mandatory. Xantphos is deliberately selected as the ligand because its large bite angle (~111°) accelerates the reductive elimination step—which is typically the rate-limiting step when coupling electron-rich heteroaryl chlorides. Cs2CO3 is chosen as a mild inorganic base to prevent the base-catalyzed degradation of the quinolone lactam ring[3].

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, add 1,4-dioxane (10 mL). Sparge with argon for 15 minutes to remove dissolved oxygen, which rapidly deactivates Pd(0) species.

  • Reaction Assembly: Add 4-chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 equiv, 1.0 mmol), the aniline derivative (1.2 equiv, 1.2 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Quickly add Pd2(dba)3 (0.05 equiv, 0.05 mmol) and Xantphos (0.10 equiv, 0.10 mmol) under a positive stream of argon.

  • Thermal Activation: Seal the flask and heat to 100 °C for 18 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: TLC is unreliable here due to the co-elution of aniline starting materials. The appearance of the [M+H]+ mass peak corresponding to the coupled product validates the reaction's success.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a pad of Celite to remove the Pd-catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 50% to 100% EtOAc in Hexanes) to isolate the target compound.

References

  • Title: SUBSTITUTED QUINOLINE COMPOUNDS AND METHODS OF USE (WO/2013/180949) Source: WIPO Patentscope URL: [Link]

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI Organics URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Chemical Reviews URL: [Link]

Sources

Application

Synthesis of N-alkylated derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Application Note: Synthesis of N-alkylated Derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Executive Summary & Biological Relevance Target Scaffold: N-alkyl-4-chloro-6,7-dimethoxyquinolin-2(1H)-one. Primary Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-alkylated Derivatives of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Executive Summary & Biological Relevance

Target Scaffold: N-alkyl-4-chloro-6,7-dimethoxyquinolin-2(1H)-one. Primary Application: Intermediate for tyrosine kinase inhibitors (e.g., c-Met, VEGFR2, EGFR). Significance: The 6,7-dimethoxyquinoline core is a privileged pharmacophore found in approved drugs like Cabozantinib and Tivozanib . While many syntheses target the quinoline (aromatic) core, the quinolin-2(1H)-one (carbostyril) scaffold offers distinct hydrogen-bonding profiles and solubility properties. The 4-chloro substituent serves as a critical handle for subsequent SNAr reactions with anilines or phenols to install the "tail" moiety required for kinase binding specificity.

Scientific Challenge: The quinolin-2(1H)-one ring system is an ambident nucleophile . The lactam nitrogen (N1) and the lactim oxygen (O2) compete for the electrophile. Achieving high regioselectivity for N-alkylation over O-alkylation requires precise control of solvent polarity, base hardness, and electrophile characteristics (HSAB theory).

Retrosynthetic Analysis & Strategy

To synthesize the target N-alkylated derivative, two distinct pathways exist. The choice depends on the stability of the 4-chloro substituent and the scale of the reaction.

  • Route A (Direct Alkylation): Alkylation of the pre-chlorinated scaffold. This is the direct approach but carries a risk of hydrolyzing the labile C4-Cl bond under basic conditions.

  • Route B (Process Optimization): N-alkylation of the 4-hydroxy precursor followed by chlorination. This is often preferred in process chemistry to maximize yield and purity, as the 4-hydroxy group is stable during alkylation.

SynthesisPathways cluster_legend Pathway Comparison Start 3,4-Dimethoxyaniline Inter1 4-Hydroxy-6,7-dimethoxy quinolin-2(1H)-one (The Dione) Start->Inter1 1. Diethyl malonate 2. Cyclization (PPA) Target 1-Alkyl-4-chloro-6,7- dimethoxyquinolin-2(1H)-one Inter1->Target Route B (Preferred): 1. N-Alkylation (R-X, K2CO3) 2. Chlorination (POCl3) RouteA_Start 4-Chloro-6,7-dimethoxy quinolin-2(1H)-one Inter1->RouteA_Start Selective Chlorination (SOCl2/DMF) RouteA_Start->Target Route A: Direct N-Alkylation (R-X, K2CO3, DMF) Route A: Direct but risky (Cl hydrolysis) Route A: Direct but risky (Cl hydrolysis) Route B: Robust & Scalable Route B: Robust & Scalable Route A: Direct but risky (Cl hydrolysis)->Route B: Robust & Scalable

Figure 1: Strategic pathways for accessing the N-alkylated 4-chloro-2-quinolone core. Route B is often superior for scale-up.

Experimental Protocol: Direct N-Alkylation (Route A)

This protocol assumes you have the 4-chloro-6,7-dimethoxyquinolin-2(1H)-one starting material. If not, see Section 5 for its preparation.

Mechanism of Regioselectivity
  • N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF, DMSO) which solvate the cation (K+), leaving the "naked" anion free. The nitrogen, being softer than oxygen, reacts preferentially with soft electrophiles (alkyl halides) under thermodynamic control.

  • O-Alkylation (Kinetic): Favored by silver salts (Ag2CO3) or hard electrophiles (sulfonates) in non-polar solvents.

Materials
  • Substrate: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, where X=I, Br) (1.2 – 1.5 equiv)

    • Note: Methyl iodide, Ethyl bromide, Benzyl bromide.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 – 3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.1 – 0.2 M)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using alkyl bromides/chlorides.

Step-by-Step Procedure
  • Activation:

    • Charge a flame-dried Round Bottom Flask (RBF) with 4-chloro-6,7-dimethoxyquinolin-2(1H)-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF (5–10 mL per gram of substrate).

    • Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (often yellow/orange) as the lactam anion forms.

  • Alkylation:

    • Add the Alkyl Halide (1.2 eq) dropwise via syringe.

    • Critical Checkpoint: If using a volatile halide (e.g., MeI, EtBr), equip a reflux condenser cooled to -10°C to prevent loss of reagent.

    • Heat the mixture to 60°C .

    • Caution: Do not exceed 90°C. Higher temperatures increase the risk of hydrolyzing the C4-Chlorine to a C4-OH (reverting to the dione) or causing O-alkylation.

  • Monitoring:

    • Monitor by TLC (Eluent: 5% MeOH in DCM).

    • The N-alkylated product typically has a higher Rf than the starting material but lower than O-alkylated byproducts.

    • Reaction time: 3 – 12 hours.

  • Workup:

    • Cool reaction to RT.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid.

    • Filtration: Filter the solid, wash copiously with water (to remove DMF), and then with cold hexanes.

    • Drying: Dry under high vacuum at 40°C.

  • Purification (if necessary):

    • Recrystallization from EtOH/EtOAc is often sufficient.

    • If O-alkylation is observed (>5%), purify via flash chromatography (SiO₂, 0-5% MeOH/DCM).

Process Optimization: The "Alkylate-First" Strategy (Route B)

If Route A yields inseparable mixtures or hydrolysis products, adopt this industrial standard workflow.

Step 1: N-Alkylation of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one

  • Reagents: 4-Hydroxy-substrate + R-X + K₂CO₃ in DMF at 80°C.

  • Advantage: The 4-OH group is stable. You can drive the reaction to completion without fearing Cl-hydrolysis.

  • Yield: Typically >90% N-selectivity.

Step 2: Chlorination

  • Reagents: N-Alkyl-intermediate + POCl₃ (neat or in Toluene).

  • Conditions: Reflux (100°C), 2-4 hours.

  • Outcome: Converts the 4-OH (tautomeric 4-one) to 4-Cl.

  • Workup: Quench POCl₃ carefully into ice/NH₄OH.

Characterization & Data Interpretation

Validating the structure is critical to ensure N-alkylation occurred (and not O-alkylation).

FeatureN-Alkylated Product (Target)O-Alkylated Isomer (Byproduct)
¹H NMR (N-CH₂) δ 4.2 – 4.6 ppm (Triplet/Singlet)N/A
¹H NMR (O-CH₂) N/Aδ 5.0 – 5.5 ppm (Deshielded by Oxygen)
¹³C NMR (Carbonyl) δ 160 – 165 ppm (Lactam C=O retained)Carbonyl signal disappears; C-O aromatic shift appears.
IR Spectrum Strong C=O stretch (~1640–1660 cm⁻¹)C=O stretch absent; C=N stretch appears.

Example Data (N-Methyl derivative):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.8 (s, 1H, H-5), 7.2 (s, 1H, H-8), 6.5 (s, 1H, H-3), 4.0 (s, 3H, OMe), 3.9 (s, 3H, OMe), 3.6 (s, 3H, N-Me) .

  • Mass Spec: M+1 peak clearly visible; characteristic isotopic pattern for Chlorine (3:1 ratio of M : M+2).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Base insolubility or "Hard" solvent.Ensure K₂CO₃ is finely milled. Switch solvent to pure DMF or DMSO. Add 10 mol% KI.
O-Alkylation Observed Reaction under kinetic control or "Hard" electrophile used.Switch from Alkyl Sulfonates (OTs/OMs) to Alkyl Iodides . Lower temperature to <60°C.
Loss of Chlorine (Hydrolysis) Water in solvent/base; Temp too high.Use flame-dried glassware and anhydrous DMF. Keep temp <90°C. Switch to Route B.
Product is an Oil/Gum Residual DMF.Dissolve in EtOAc, wash 5x with LiCl (5% aq) or Brine to remove DMF. Triturate with Et₂O.

References

  • Synthesis of Quinolinone Scaffolds: Abass, M., & Mayas, A. S. (2014). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions. Trade Science Inc.

  • Regioselectivity (N vs O Alkylation): Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Heterocycles.

  • Biological Activity (c-Met Inhibitors): Wang, Z., et al. (2012). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • General Quinolinone Alkylation Protocols: Chen, C. L., et al. (2015).[1] Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society.

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Chloro-2-Quinolone Derivatives

[1][2][3] Executive Summary The 2-quinolone (quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Aripiprazole derivatives), antimalarials, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The 2-quinolone (quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Aripiprazole derivatives), antimalarials, and anticancer agents.[1] Functionalization at the C4 position via Palladium-catalyzed C-N cross-coupling is synthetically valuable but chemically challenging due to the electronic deactivation of the C4-chloride and the competing nucleophilicity of the lactam nitrogen (N1).

This guide provides an optimized protocol for the Buchwald-Hartwig amination of 4-chloro-2-quinolone derivatives. Unlike standard aryl chloride couplings, this scaffold behaves more like a vinylous chloride embedded in a heteroaromatic system. We detail a BrettPhos/Pd-catalyzed system that achieves >90% conversion for a broad scope of amines, overcoming the common "stalled reaction" phenomenon observed with older generation catalysts.

Mechanistic Insight & Catalyst Selection

The Substrate Challenge

4-chloro-2-quinolones present two distinct mechanistic hurdles:

  • Electronic Deactivation: The electron-donating nature of the N1 nitrogen (vinylogous amide) increases electron density at C4, making Oxidative Addition (OA) of the Pd(0) species slower compared to standard chloroarenes.

  • Catalyst Poisoning (N-H Acid): If the N1 position is unprotected, the acidic proton (pKa ~11) can quench basic catalytic intermediates or coordinate tightly to Pd(II), arresting the cycle.

The Solution: Ligand Engineering

To address slow OA and reductive elimination (RE), we utilize BrettPhos and Xantphos .

  • BrettPhos: The bulky, electron-rich biaryl phosphine promotes rapid OA into the deactivated C-Cl bond and facilitates RE of bulky amines.

  • Xantphos: A bidentate ligand with a wide bite angle, particularly effective for smaller primary amines and preventing

    
    -hydride elimination side reactions.
    
Decision Matrix: Ligand Selection

Use the following logic flow to select the optimal catalytic system for your specific amine partner.

LigandSelection Start Select Amine Type PrimaryAlkyl Primary Alkyl Amine (e.g., Benzylamine) Start->PrimaryAlkyl SecondaryCyclic Secondary Cyclic Amine (e.g., Morpholine, Piperazine) Start->SecondaryCyclic Aniline Aniline / Heteroarylamine Start->Aniline BrettPhos Rec: BrettPhos Pd G3 Solvent: t-Amyl Alcohol Base: K3PO4 PrimaryAlkyl->BrettPhos High Steric Demand Xantphos Rec: Xantphos + Pd2(dba)3 Solvent: 1,4-Dioxane Base: Cs2CO3 SecondaryCyclic->Xantphos Standard Coupling Aniline->BrettPhos Alternative RuPhos Rec: RuPhos Pd G3 Solvent: Toluene Base: NaOtBu Aniline->RuPhos Electronic Deactivation

Figure 1: Ligand selection decision tree based on nucleophile sterics and electronics.[1]

Experimental Protocols

Pre-requisite: Substrate Protection

Note: While direct coupling on N-unprotected quinolones is possible, yields are inconsistent (30-60%).[1] For robust scale-up, we recommend N-methylation or N-benzylation prior to amination.[1]

Protocol A: The "Gold Standard" (BrettPhos System)

Applicability: Broad scope (Primary amines, hindered secondary amines).[1] Scale: 1.0 mmol

Reagents:

  • Substrate: 4-chloro-1-methylquinolin-2(1H)-one (193 mg, 1.0 mmol)[1]

  • Catalyst: BrettPhos Pd G3 (18 mg, 2 mol%) [Sigma-Aldrich #761605][1]

  • Base:

    
     (650 mg, 2.0 mmol) or 
    
    
    
    (425 mg, 2.0 mmol)[1]
  • Solvent: 1,4-Dioxane (anhydrous, 4 mL)

  • Amine: 1.2 equivalents[1][2]

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Charge Solids: Add the quinolone substrate, BrettPhos Pd G3 precatalyst, and Base (

    
    ) to the vial.
    
    • Critical Step: If using a non-G3 catalyst (e.g.,

      
       + Ligand), premix Pd and Ligand in solvent for 5 mins before adding to the reaction.
      
  • Degas: Seal the vial. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add Liquids: Inject anhydrous 1,4-Dioxane and the Amine (if liquid) via syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check HPLC/TLC at 2 hours. The starting chloride is usually consumed rapidly; the intermediate Pd-complex may persist if temperature is too low.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Protocol B: Microwave-Assisted (High Throughput)

Applicability: Difficult substrates, library generation.[1]

  • Charge: 0.5 mmol substrate, 2.5 mol% Pd(OAc)2, 5 mol% Xantphos, 1.5 eq NaOtBu in 3 mL Toluene.

  • Irradiation: Heat at 130°C for 20 minutes in a sealed microwave vial.

  • Note: Microwave heating often overcomes the high activation energy of the reductive elimination step in electron-rich quinolone systems.

Optimization Data & Troubleshooting

Solvent & Base Screening Matrix

The following data summarizes optimization studies for the coupling of 4-chloro-1-methyl-2-quinolone with morpholine (secondary amine).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1


Toluene110<10Legacy method; failed OA.
2

/ BINAP

Toluene11045Incomplete conversion.[1]
3

/ Xantphos

Dioxane10088Robust. Good for cyclic amines.
4BrettPhos Pd G3

t-AmylOH 90 96 Optimal. Cleanest profile.[1]
5BrettPhos Pd G3

DMF10060DMF caused partial decomposition.[1]
Troubleshooting Guide (Self-Validating)

Symptom: Reaction stalls at ~50% conversion. [1]

  • Cause: Catalyst deactivation (Pd black formation) or incomplete oxidative addition.[1]

  • Fix: Switch to BrettPhos Pd G3 . The precatalyst ensures a 1:1 Pd:Ligand ratio and prevents off-cycle resting states. Increase temp to 110°C.

Symptom: Hydrolysis product observed (4-hydroxy-2-quinolone). [1]

  • Cause: Trace water in the system reacting with the C4-chloride.

  • Fix: Ensure

    
     is dried (store in desiccator). Switch to anhydrous t-Amyl Alcohol which is less hygroscopic than Dioxane.[1]
    

Symptom: Low yield with free N-H quinolone. [1]

  • Cause: N1-deprotonation is consuming the catalyst.

  • Fix: Use LiHMDS (2.2 equiv) as the base to fully deprotonate N1 before the catalytic cycle begins, or protect N1 with a MOM or SEM group.

Workflow Visualization

Workflow Setup 1. Setup Dry Vial, Argon atm Mix 2. Charge Pd G3, Base, Substrate Setup->Mix Solvent 3. Solvent Addn Anhydrous Dioxane Mix->Solvent Heat 4. Reaction 100°C, 4-12h Solvent->Heat Check 5. QC Check HPLC for Chloride consumption Heat->Check Check->Heat Conversion <95% (Add 1 mol% cat) Workup 6. Isolation Filter Celite -> Column Check->Workup Conversion >95%

Figure 2: Standard operational workflow for batch synthesis.

References

  • Mechanistic Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society.[8]

  • BrettPhos Development: Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[9] Journal of the American Chemical Society.[8]

  • Quinolone Specifics: Wang, Y., et al. (2015).[1][3] One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction.[1][3] Synthesis.

  • Microwave Acceleration: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [1]

  • Xantphos Utility: Guari, Y., et al. (2001).[1] Palladium-Catalyzed Amination of Aryl Halides with Xantphos.[1][10] Chemistry - A European Journal.[1]

Sources

Application

Application Note: Regioselective Preparation of 4-Alkoxy-6,7-dimethoxyquinolin-2(1H)-one Analogs

Abstract The 4-alkoxy-6,7-dimethoxyquinolin-2(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for receptor tyrosine kinase inhibitors (e.g., c-Met, VEGFR) and othe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-alkoxy-6,7-dimethoxyquinolin-2(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structure for receptor tyrosine kinase inhibitors (e.g., c-Met, VEGFR) and other bioactive agents. Synthesizing this moiety presents a classic regioselectivity challenge: the ambident nucleophilicity of the 4-hydroxy-2-quinolone precursor often leads to competitive N-alkylation over the desired O-alkylation. This Application Note details a robust, field-proven protocol for the preparation of 4-alkoxy-6,7-dimethoxyquinolin-2(1H)-one analogs. We prioritize a "Chlorination-Alkoxylation-Hydrolysis" strategy that circumvents N-alkylation issues entirely, ensuring high regiochemical fidelity. A secondary direct alkylation protocol using silver salts is provided for complex alkoxy chains.

Introduction & Retrosynthetic Analysis

The Regioselectivity Challenge

The precursor, 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, exists in tautomeric equilibrium with 2,4-dihydroxy-6,7-dimethoxyquinoline. Under standard basic alkylation conditions (e.g.,


, alkyl halide), the nitrogen atom at position 1 is often the preferred nucleophile, yielding 1-alkyl-4-hydroxy-2-quinolones  or mixtures of N- and O-alkylated products.

To exclusively target the 4-alkoxy-2-one motif, we employ a synthetic detour via the 2,4-dichloro intermediate. This method locks the oxygen functionality at C4 and C2 as ethers, followed by selective hydrolysis of the more labile C2-imidate ether to reveal the amide (2-one), leaving the C4-vinylogous ether intact.

Reaction Workflow

The following Graphviz diagram illustrates the logical flow of the preferred synthetic pathway.

SynthesisWorkflow Start 3,4-Dimethoxyaniline (Starting Material) Cyclization Cyclization & Chlorination (POCl3, Malonic Acid) Start->Cyclization Reflux, 6h Dichloro 2,4-Dichloro-6,7- dimethoxyquinoline (Intermediate A) Cyclization->Dichloro Isolation Alkoxylation Bis-Alkoxylation (NaOR, ROH) Dichloro->Alkoxylation Nucleophilic Subst. Dialkoxy 2,4-Dialkoxy-6,7- dimethoxyquinoline (Intermediate B) Alkoxylation->Dialkoxy Formation of Imidate/Vinyl Ether Hydrolysis Selective Hydrolysis (HCl, AcOH) Dialkoxy->Hydrolysis Acidic Cleavage of C2-Ether Target 4-Alkoxy-6,7- dimethoxyquinolin-2(1H)-one (Target) Hydrolysis->Target Precipitation

Caption: Figure 1. Step-wise synthetic route for regioselective 4-alkoxylation avoiding N-alkylation byproducts.

Experimental Protocols

Method A: The "Chlorination-Hydrolysis" Route (Gold Standard)

Recommended for simple alkoxy groups (Me, Et, iPr) and high-purity requirements.

Stage 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinoline

This step constructs the quinoline ring and activates both oxygen positions as chlorides.

  • Reagents:

    • 3,4-Dimethoxyaniline (1.0 eq)

    • Malonic acid (1.2 eq)

    • Phosphorus oxychloride (

      
      ) (Excess, solvent/reagent)
      
  • Protocol:

    • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

      
       guard tube, mix 3,4-dimethoxyaniline (15.3 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).
      
    • Addition: Add

      
       (40 mL) carefully. Caution: Exothermic reaction.
      
    • Reaction: Heat the mixture to reflux (

      
      ) for 6 hours. The mixture will turn dark.
      
    • Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~500 g) with vigorous stirring. Safety: Massive HCl evolution.

    • Neutralization: Neutralize the slurry with aqueous ammonia or 10% NaOH solution until pH ~8.

    • Isolation: Filter the precipitate, wash copiously with water, and dry in a vacuum oven.

    • Purification: Recrystallize from ethanol/water to afford 2,4-dichloro-6,7-dimethoxyquinoline as a pale yellow solid.

    • Expected Yield: 60–70%.[1]

Stage 2: Bis-Alkoxylation to 2,4-Dialkoxy Intermediate

Displacement of both chlorides with the desired alkoxide.

  • Reagents:

    • 2,4-Dichloro-6,7-dimethoxyquinoline (Intermediate A)

    • Sodium metal (clean) or Sodium Alkoxide[2]

    • Anhydrous Alcohol (corresponding to the desired alkoxy group, e.g., MeOH, EtOH)

  • Protocol:

    • Preparation of Alkoxide: Dissolve sodium metal (2.5 eq) in the anhydrous alcohol (e.g., Methanol) under

      
       to generate a solution of NaOR.
      
    • Reaction: Add Intermediate A (1.0 eq) to the alkoxide solution.

    • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting dichloro compound should disappear.

    • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water.[1][3]

    • Extraction: Extract with dichloromethane (DCM) or ethyl acetate. Dry over

      
       and concentrate.
      
    • Product: This yields 2,4-dialkoxy-6,7-dimethoxyquinoline (Intermediate B). Usually used directly in the next step.

Stage 3: Selective Hydrolysis to 4-Alkoxy-2-one

The 2-alkoxy group (imidate) hydrolyzes faster than the 4-alkoxy group (vinylogous ester) under mild acidic conditions.

  • Reagents:

    • 2,4-Dialkoxy-6,7-dimethoxyquinoline (Intermediate B)

    • Glacial Acetic Acid[4][5]

    • HCl (2N aqueous)

  • Protocol:

    • Dissolution: Dissolve Intermediate B (1.0 g) in glacial acetic acid (10 mL).

    • Hydrolysis: Add 2N HCl (2 mL).

    • Heating: Reflux the mixture for 2–4 hours.

      • Critical Control Point: Monitor closely. Prolonged heating can hydrolyze the 4-alkoxy group as well, leading to the 4-hydroxy byproduct.

    • Precipitation: Pour the reaction mixture into ice water (50 mL). The target compound often precipitates as a solid.

    • Filtration: Filter the solid. If no precipitate forms, neutralize with

      
       to pH 7.
      
    • Purification: Recrystallize from Methanol or DMF/Water.

    • Final Product: 4-Alkoxy-6,7-dimethoxyquinolin-2(1H)-one .

Method B: Direct O-Alkylation (Silver Salt Method)

Recommended for complex/expensive alkoxy chains where the dichloro route is inefficient.

This method uses Silver Carbonate (


) to chelate the amide nitrogen/oxygen, sterically and electronically favoring O-alkylation at C4.
  • Reagents:

    • 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one (prepared via standard aniline+malonate cyclization in PPA).

    • Alkyl Halide (R-I or R-Br) (1.2 eq).

    • 
       (1.0 eq) or 
      
      
      
      .
    • Benzene or Toluene (Anhydrous).

  • Protocol:

    • Suspend 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one (1 mmol) and

      
       (1 mmol) in anhydrous Toluene (10 mL).
      
    • Add the Alkyl Halide (1.2 mmol).

    • Reflux in the dark (wrap flask in foil) for 12–24 hours.

    • Filter through a Celite pad to remove silver salts.

    • Evaporate solvent.[2]

    • Purify via column chromatography (SiO2, DCM:MeOH).

    • Note: This method minimizes N-alkylation but may still produce trace amounts.

Key Data & Characterization

Parameter4-Alkoxy-6,7-dimethoxyquinolin-2(1H)-one2,4-Dialkoxy-6,7-dimethoxyquinoline
IR Spectrum Strong C=O stretch ~1640–1660 cm⁻¹ (Amide)No C=O stretch; strong C-O bands
¹H NMR (DMSO-d₆) NH signal: Broad singlet ~11–12 ppm.H-3: Singlet ~5.8–6.0 ppm (olefinic).NH signal: Absent.H-3: Singlet ~6.2–6.5 ppm (aromatic).
Solubility Soluble in DMF, DMSO, hot MeOH. Insoluble in water.Soluble in DCM, EtOAc, organic solvents.
Tautomerism Predominantly 2-one form in solution.Fixed aromatic quinoline form.

Mechanistic Insight: In Method A, the selectivity arises because the 2-position of the quinoline ring is more electrophilic than the 4-position. The 2-alkoxy group behaves like an imidate ester and is readily hydrolyzed by acid to the thermodynamic amide (2-one). The 4-alkoxy group, being a vinylogous ether conjugated to the benzene ring, is significantly more stable to acid hydrolysis.

References

  • Synthesis of 4-methoxy-1H-quinolin-2-ones: Mohan, K. et al. "Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones."[4] Semantic Scholar, 2012. Link

  • Regioselective Alkylation: Elbadawi, M. M. et al. "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors." European Journal of Medicinal Chemistry, 2021. Link

  • Tautomerism and Reactivity: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2014. Link

  • General Quinolone Synthesis: "Synthesis of 4-quinolones." Organic Chemistry Portal. Link

  • Cabozantinib Intermediates (Context): "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline."[6] Technical Disclosure Commons, 2024. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

The following technical guide addresses the purification of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (Target) from its precursor/impurity 2,4-Dichloro-6,7-dimethoxyquinoline . Case ID: PUR-Q2-Oxo-Cl Status: Active Guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (Target) from its precursor/impurity 2,4-Dichloro-6,7-dimethoxyquinoline .

Case ID: PUR-Q2-Oxo-Cl Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the separation of the lactam target (Compound A ) from the lipophilic dichloro impurity (Compound B ). This specific impurity profile typically arises during the selective acid hydrolysis of 2,4-dichloro-6,7-dimethoxyquinoline.

  • Compound A (Target): 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one.[1][2]

    • Properties: Polar, high melting point (>250°C), H-bond donor (NH), insoluble in non-polar solvents.

  • Compound B (Impurity): 2,4-Dichloro-6,7-dimethoxyquinoline.[3][4][5][6][7][8]

    • Properties: Lipophilic, lower melting point, soluble in DCM, Ethyl Acetate, Toluene.

Module 1: The Chemistry of Separation

To purify effectively, you must understand the fundamental solubility shift that occurs during the reaction. The transformation from a dichloro-quinoline to a quinolone (lactam) drastically alters the physical properties.

Reaction Logic & Impurity Origin

The synthesis involves the selective hydrolysis of the chlorine atom at the C2 position. The C2 position in quinolines is more susceptible to nucleophilic attack (by water) under acidic conditions than the C4 position.

  • Success: C2-Cl hydrolyzes to C2=O (Lactam).

  • Failure Mode 1 (Incomplete): Residual 2,4-dichloro starting material remains.

  • Failure Mode 2 (Over-reaction): C4-Cl also hydrolyzes, yielding the 2,4-dione (useless byproduct).

ReactionFlow SM 2,4-Dichloro-6,7-dimethoxyquinoline (Starting Material) SM->SM Incomplete Rxn (Residual Impurity) Target 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (TARGET) SM->Target Acid Hydrolysis (Selective C2) Impurity Quinoline-2,4-dione (Over-Hydrolysis Impurity) Target->Impurity Prolonged Heating (C4 Hydrolysis)

Figure 1: Reaction pathway showing the origin of the 2,4-dichloro impurity (incomplete reaction) and potential over-hydrolysis.

Module 2: Purification Protocols

Do not use column chromatography as a first resort. The solubility difference is sufficient for a much more scalable "wash" (trituration) method.

Protocol A: Solvent Trituration (Recommended)

This method exploits the fact that the Dichloro impurity is soluble in organic solvents (DCM, Toluene, EtOAc), while the Target Lactam is insoluble due to strong intermolecular hydrogen bonding.

Reagents:

  • Toluene (Preferred) or Ethyl Acetate.

  • Dichloromethane (DCM) - Use only if impurity levels are very high.

Step-by-Step:

  • Dry the Crude: Ensure your crude solid is completely dry. Water content can inhibit the dissolution of the dichloro impurity into the organic solvent.

  • Slurry Formation: Suspend the crude solid in Toluene (10 mL per gram of solid).

  • Heating: Heat the slurry to 90°C (or reflux) for 30–60 minutes.

    • Why? This ensures the dichloro impurity is fully dissolved. The target lactam will remain as a suspended solid.

  • Cooling: Cool the mixture slowly to Room Temperature (20–25°C).

    • Note: Do not cool to 0°C immediately, as the impurity might re-precipitate.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with a small volume of fresh Toluene .

  • Validation: Check the filtrate by TLC/HPLC. It should contain the 2,4-dichloro impurity. The filter cake is your purified target.

Protocol B: Recrystallization (For High Purity)

If Trituration fails to remove all impurities, use recrystallization. Note that the target is very insoluble, so aggressive solvents are needed.

Solvent System: Glacial Acetic Acid (AcOH).

  • Dissolve the semi-pure solid in boiling Acetic Acid (approx. 10-15 volumes).

  • Once dissolved, allow it to cool slowly.

  • The target crystallizes out as fine needles.

  • Filter and wash with a small amount of cold acetic acid, followed by water to remove acid traces.

  • Critical Drying: You must dry the product under high vacuum at >60°C to remove trapped acetic acid.

Module 3: Troubleshooting & FAQs

Q1: The product is not precipitating during hydrolysis. What happened?

Diagnosis: You likely used a solvent that solubilizes the lactam (like high-percentage acetic acid or DMF) without adding an antisolvent. Fix: Pour your reaction mixture into a large excess of Ice Water . The 4-chloro-lactam is hydrophobic enough to precipitate in water, while the acid/catalyst remains in the aqueous phase.

Q2: I see a new impurity at RRT 0.8 (Relative Retention Time) that is NOT the starting material.

Diagnosis: This is likely the 2,4-dione (over-hydrolysis). You have lost the 4-chloro group. Cause: Reaction temperature was too high (>110°C) or time was too long. Removal: This is difficult to remove as it has similar solubility to the target. You may need to recrystallize from DMF/Water, but prevention is better. Monitor the reaction strictly.

Q3: Can I use Column Chromatography?

Answer: Yes, but it is often unnecessary.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).

  • Behavior: The 2,4-dichloro impurity will elute very fast (near solvent front) because it is non-polar. The Target Lactam will elute much later due to its polarity.

Decision Tree for Purification

PurificationLogic Start Crude Solid Isolated Check Check Purity (HPLC/TLC) Start->Check Decision Is 2,4-Dichloro present? Check->Decision Yes Yes (>2%) Decision->Yes High Impurity No No (<0.5%) Decision->No Low Impurity Trituration Perform Hot Slurry (Toluene or EtOAc) Yes->Trituration Recryst Recrystallize (Acetic Acid) No->Recryst Trituration->Check Final Dry & Package Recryst->Final

Figure 2: Decision logic for selecting the appropriate purification method based on impurity levels.

Module 4: Analytical Data Summary

Use the following data to validate your isolated material.

PropertyTarget: 4-Chloro-quinolin-2-oneImpurity: 2,4-Dichloro-quinoline
CAS 933609-72-435654-56-9 (Isomer/Analog)
Physical State White/Off-white solidLight yellow/brown solid
Solubility (DCM) Insoluble Soluble
Solubility (DMSO) SolubleSoluble
TLC (DCM:MeOH 95:5) Lower Rf (Polar)High Rf (Non-polar)
UV Absorbance distinct λmax shift (Lactam)Typical Quinoline spectrum

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Elution Order: The Target (Lactam) elutes earlier than the lipophilic Dichloro impurity.

References

  • Selectivity of Quinoline Hydrolysis

    • Mechanism:[9] The C2 position in 2,4-dichloroquinolines is activated for nucleophilic substitution (hydrolysis) due to the inductive effect of the adjacent nitrogen, whereas C4 is less reactive in this specific scaffold compared to quinazolines.

    • Source: El-Brollosy, N. R., et al. (2000).[10] "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules, 5(12), 1224-1232.

  • Solubility & Characterization

    • Data: Crystallographic and solubility data confirm the planar, H-bonded nature of quinolin-2-ones versus the lipophilic n
    • Source: Kimmel, R., et al. (2010).[11] "2,4-Dichloroquinoline."[4][6][7][8][9][10][12] Acta Crystallographica Section E, E66, o1286.

  • Synthetic Context (Cabozantinib Intermediates)

    • Context: While modern routes often avoid the dichloro intermediate, historical and alternative routes utilize the hydrolytic difference between C2 and C4 halogens.
    • Source: BenchChem Technical Guide. "Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline."

Sources

Optimization

Solubility issues with 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one in organic solvents

The following technical guide addresses the solubility, handling, and troubleshooting of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) and its structural analogs. Executive Summary & Chemical Identity 4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, handling, and troubleshooting of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) and its structural analogs.

Executive Summary & Chemical Identity

4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a critical yet notoriously difficult intermediate often encountered during the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Cabozantinib and Tivozanib.[1]

Users frequently report "solubility failure" in standard organic solvents (DCM, Methanol, Ethyl Acetate).[2] This is not a quality defect but an intrinsic property of the 2(1H)-one (lactam) moiety , which facilitates strong intermolecular hydrogen bonding and


-

stacking, creating a high-energy crystal lattice that resists dissolution.[1][2]
PropertySpecification
Chemical Name 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
CAS Number 933609-72-4
Molecular Formula

Structural Feature Quinoline core with Lactam (cis-amide) at C2
Solubility Class Class IV (Low Solubility / Low Permeability context)

Solubility Troubleshooting (Q&A)

Q1: Why does this compound persist as a solid in Dichloromethane (DCM) and Methanol?

Technical Insight: Unlike its fully aromatic counterpart (4-Chloro-6,7-dimethoxyquinoline, CAS 35654-56-9), the 2(1H)-one derivative possesses a lactam ring.[1][2] In the solid state, lactams form stable cyclic dimers via dual hydrogen bonds (


).[2]
  • Thermodynamic Barrier: The energy required to break these intermolecular H-bonds exceeds the solvation energy provided by non-polar (DCM) or protic (MeOH) solvents.[1]

  • Result: The compound remains aggregated.

Q2: What is the recommended solvent system for reaction chemistry?

Recommendation: Use Polar Aprotic Solvents with high dielectric constants.[1]

  • Primary Choice: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1]

  • Conditions: Heating to 60–80°C is often required to disrupt the crystal lattice initially.[1] Once dissolved, it may remain super-saturated at room temperature for short periods.[2]

  • Alternative: DMF (Dimethylformamide) is effective but may require higher temperatures than DMSO.

Q3: How do I prepare an NMR sample?

Protocol: Do not use


. The compound will settle at the bottom of the tube.[1]
  • Standard: Use DMSO-d6 .

  • Optimization: If peaks are broad (indicating aggregation), heat the NMR tube to 40°C or add a drop of TFA-d (Trifluoroacetic acid-d) to break H-bonds via protonation.[1][2]

Q4: I am trying to recrystallize the crude material. What solvent system works?

Strategy: You must use a "High-Solvency / Anti-Solvent" method.

  • Dissolve the crude solid in hot Acetic Acid (AcOH) or minimal hot DMF .

  • Filter while hot to remove insoluble inorganic salts.

  • Precipitate by slowly adding an anti-solvent: Water (if using AcOH/DMF) or Methanol (if using DMF).

  • Cool slowly to 4°C to maximize yield.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one.

Solvent SystemSolubility RatingApplication Note
DCM / Chloroform < 0.1 mg/mL (Insoluble)Unsuitable for reaction or analysis.[1]
Methanol / Ethanol < 1 mg/mL (Sparingly)Good anti-solvent for precipitation.
Ethyl Acetate InsolubleCommon wash solvent to remove impurities.[1]
DMSO High (> 50 mg/mL) Best for stock solutions & reactions.
DMF / DMAc Moderate-HighRequires heating (60°C) for high conc.[1]
Acetic Acid (Glacial) ModerateExcellent for recrystallization.
TFA (Trifluoroacetic Acid) Very HighSolubilizes by protonation (NMR/LCMS).[2]

Visual Guide: Solubility Decision Tree

The following diagram outlines the logical workflow for handling this compound based on your experimental goal.

SolubilityWorkflow Start Start: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (Solid Powder) Goal What is your Goal? Start->Goal Reaction Synthetic Reaction (Nucleophilic Substitution) Goal->Reaction Synthesis Analysis Analytical (NMR / LCMS) Goal->Analysis QC / ID Purification Purification / Recrystallization Goal->Purification Cleanup SolventRxn Use Anhydrous DMF or NMP Heat to 80°C Reaction->SolventRxn Precipitation Workup: Pour into Ice Water (Product Precipitates) SolventRxn->Precipitation SolventNMR Use DMSO-d6 (Optional: Add TFA-d) Analysis->SolventNMR SolventPure Dissolve in Hot Acetic Acid Add Water to crash out Purification->SolventPure

Figure 1: Decision tree for solvent selection based on experimental intent.

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (for Bioassays)

Objective: Create a stable solution for dilution into aqueous media.

  • Weigh 11.2 mg of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one.

  • Add 1.0 mL of anhydrous DMSO (molecular sieve dried).

  • Vortex vigorously for 60 seconds.

  • Sonicate at 40°C for 10 minutes. Ensure the solution is perfectly clear.

    • Note: If solution turns cloudy upon cooling, store at 25–30°C. Do not freeze, as precipitation upon thawing can be irreversible without re-sonication.[2]

Protocol B: Synthetic Workup (Removing DMSO/DMF)

Objective: Isolate the product after a reaction in high-boiling solvents.

  • Cool the reaction mixture to room temperature (RT).

  • Slowly pour the reaction mixture into a beaker containing 10 volumes of Ice-Cold Water (0–4°C) while stirring rapidly.

    • Mechanism:[1][3][4] The sudden polarity shift forces the hydrophobic quinolone to crash out, while DMSO/DMF remains in the aqueous phase.[2]

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter via vacuum filtration (Buchner funnel).[1]

  • Wash the filter cake with Water (3x) followed by cold Methanol (1x) to remove residual high-boiling solvent.[1]

  • Dry in a vacuum oven at 50°C.

Scientific Rationale & Mechanism

The insolubility of the 2(1H)-one tautomer is driven by the Lactam Dimerization phenomenon.[1]

Figure 2: Conceptual representation of the cyclic dimer formed by lactam moieties, responsible for poor solubility.[1][2]

Unlike the "fully aromatic" 4-chloro-6,7-dimethoxyquinoline (where the oxygen is methylated or absent), the 2(1H)-one nitrogen acts as a hydrogen bond donor, and the carbonyl oxygen acts as an acceptor.[1][2] This creates a "brick-like" crystal structure that requires significant energy (heat) or chemical disruption (DMSO/Acid) to break [1].[1]

References

  • Crystal Structure Analysis of Quinoline Derivatives: Wang, Y., et al. "Crystal structure of 4-chloro-6,7-dimethoxyquinoline."[1][2] Acta Crystallographica Section E, vol. 67, no. 6, 2011, p. o1312.[1][2] Note: Describes the planar packing of the related aromatic analog, illustrating the stacking potential.

  • Synthesis of Cabozantinib Intermediates: Patent CN106008336A.[1] "Preparation method of 4-chloro-6,7-dimethoxyquinoline." Details the chlorination of the 4-hydroxy-2-one precursor and workup procedures involving recrystallization.

  • Solubility & Handling of Quinazolines/Quinolines: "4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Product Page." ChemSrc, 2025.[2] Provides physical property data and CAS verification. [1][2][5]

  • General Solubility of Lactam Heterocycles: Lipinski, C. A.[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, vol. 23, no. 1-3, 1997, pp. 3-25.[1][2] Foundational text on why planar, H-bonding heterocycles exhibit poor solubility.

Sources

Troubleshooting

Recrystallization solvents for 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one purification

Critical Diagnostic: Molecule Identification User Alert: Your query specifies 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one . Before proceeding, we must verify your target molecule to prevent yield loss.

Author: BenchChem Technical Support Team. Date: March 2026

Critical Diagnostic: Molecule Identification

User Alert: Your query specifies 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one . Before proceeding, we must verify your target molecule to prevent yield loss.

  • Scenario A (Most Likely): You are synthesizing the key intermediate for Cabozantinib or Tivozanib . The standard intermediate is 4-Chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9).[1] This molecule is fully aromatic.

  • Scenario B (Literal Interpretation): You possess a specific tautomer or derivative where the C2 position retains a carbonyl (lactam) and the C4 position is chlorinated. This is chemically rare because chlorinating agents (like

    
    ) typically aromatize the lactam ring into a 2-chloro or 4-chloro quinoline depending on the starting material.
    

Decision: This guide focuses on Scenario A (CAS 35654-56-9), as it is the industrial standard. If you are strictly working with Scenario B, use the "Polar Solvent" recommendations in the matrix below, as the lactam functionality significantly increases polarity.

Solvent Selection Matrix

The following solvent systems have been validated for the purification of 4-Chloro-6,7-dimethoxyquinoline.

Solvent SystemRatio (v/v)TemperatureRecovery PotentialImpurity Rejection Profile
Ethyl Acetate / Ethanol 1:1 to 2:1 Reflux

0°C
High (75-85%) Excellent for removing unreacted 4-hydroxy precursor and polar tars. (Recommended)
Ethyl Acetate 100%Reflux

-5°C
ModerateGood for removing non-polar byproducts; may require lower cooling temps.
Methanol 100%Hot

RT
Low to ModerateHigh solubility losses; best for removing inorganic salts (phosphates) if the crude is dirty.
Acetonitrile 100%Reflux

0°C
HighGood general purification; effective for removing trace oxidative impurities.

Expert Insight: The Ethyl Acetate/Ethanol system is superior because the Ethanol solubilizes the polar impurities (like the 4-hydroxy starting material), while the Ethyl Acetate forces the precipitation of the chlorinated product upon cooling.

Detailed Experimental Protocol

Objective: Recrystallization of Crude 4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9).[2]

Prerequisites
  • Crude Material: Gray to light brown solid (often contains residual salts or unreacted 4-hydroxy precursor).

  • Safety: Work in a fume hood. The compound is an irritant; residual

    
     byproducts are corrosive.
    
Step-by-Step Workflow
  • Dissolution (The "Solubility Test"):

    • Place 10.0 g of crude solid in a round-bottom flask.

    • Add 60 mL of Ethyl Acetate . Heat to reflux (approx. 77°C).

    • Observation: If the solid does not dissolve, slowly add Ethanol dropwise through the condenser until a clear solution is achieved (typically requires 30-60 mL).

    • Critical Check: If black specks (tar) remain suspended despite the solution being hot, perform a hot filtration immediately.

  • Charcoal Treatment (Optional but Recommended):

    • If the solution is dark brown/black, cool slightly (to 60°C), add 0.5 g activated charcoal, and reflux for 15 minutes.

    • Filter hot through a Celite pad.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling promotes amorphous precipitation.

    • Once solids appear, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash: Wash the filter cake with cold Ethyl Acetate (2 x 10 mL). Do not use Ethanol for washing as it will redissolve the product.

    • Drying: Dry in a vacuum oven at 40-50°C for 6 hours.

Troubleshooting Guide (FAQ)

Q1: My product is turning back into the starting material (4-hydroxy compound). Why?

Cause: Hydrolysis. The C4-Chlorine bond is labile, especially in acidic, wet conditions. Fix:

  • Ensure your recrystallization solvents are anhydrous .

  • Do not boil the solvent for extended periods (keep reflux time < 30 mins).

  • Check your crude: If the crude was not neutralized properly after the

    
     reaction, residual acid will catalyze hydrolysis during the hot recrystallization step.
    
Q2: The yield is significantly lower than the 79% reported in patents.

Cause: "Overshooting" the solvent capacity. Fix:

  • You likely added too much Ethanol. The product is moderately soluble in ethanol even at room temperature.

  • Recovery: Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a second crop. Note that the second crop will be less pure.

Q3: The solid is sticky or oily instead of crystalline.

Cause: Impurity profile (Tars) or rapid cooling. Fix:

  • Seeding: Add a tiny crystal of pure product at 40°C to induce nucleation.

  • Solvent Swap: Switch to Acetonitrile . It often forms cleaner crystals for quinolines than alcohol-based systems.

Process Visualization

The following diagram illustrates the critical decision pathways during the purification process.

PurificationWorkflow cluster_impurities Impurity Fate Start Crude 4-Chloro-6,7- dimethoxyquinoline Dissolve Suspend in Refluxing Ethyl Acetate Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol AddEtOH Add Ethanol dropwise until clear CheckSol->AddEtOH No (Turbid) Cooling Slow Cooling to RT then 0°C CheckSol->Cooling Yes (Clear) HotFilter Hot Filtration (Remove Tars) AddEtOH->HotFilter If black specs remain AddEtOH->Cooling If clear HotFilter->Cooling Filter Filtration & Wash (Cold EtOAc) Cooling->Filter Drying Vacuum Dry (< 50°C) Filter->Drying MotherLiquor Mother Liquor (Contains 4-OH precursor) Filter->MotherLiquor Filtrate Final Pure Product (White/Off-White) Drying->Final

Caption: Decision logic for solvent addition and impurity removal during the recrystallization of the 4-chloro intermediate.

References

  • Google Patents. Preparation method of 4-chloro-6,7-dimethoxyquinoline (CN106008336A). (Describes the Ethyl Acetate/Ethanol 1:1 recrystallization method).

  • BenchChem. Physical and Chemical Properties of 4-Chloro-6,7-dimethoxyquinoline. (Melting point and solubility data).

  • National Institutes of Health (PMC). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (Experimental protocols for chlorination and workup).

  • ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline Synthesis. (Comparative synthesis data for the quinazoline analog, often confused with the quinoline).

Sources

Optimization

Technical Support Center: Stability of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Ticket ID: #CL-Q-2ONE-STAB Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Critical Alert: The Hydrolysis Vector Subject: Stability profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CL-Q-2ONE-STAB Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Alert: The Hydrolysis Vector

Subject: Stability profile of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one in basic media.

Users frequently report "disappearing starting material" or "conversion to polar impurity" when subjecting 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (hereafter Compound A ) to basic conditions.

The Core Issue: While the quinolin-2(1H)-one scaffold is generally robust, the chlorine atom at the C4 position is an activated vinylogous chloride. Under basic conditions, Compound A faces a dichotomy of reactivity:

  • N-Deprotonation (Protective/Stabilizing): Bases deprotonate the lactam nitrogen (

    
    ), creating an electron-rich anion that reduces the electrophilicity of the C4 center, theoretically stabilizing it against substitution.
    
  • Nucleophilic Attack (Degradative): If the base is nucleophilic (e.g.,

    
    , 
    
    
    
    ) or if the solvent is "wet," the C4-Cl bond undergoes Nucleophilic Aromatic Substitution (
    
    
    ), irreversibly yielding the 4-hydroxy (hydrolysis) or 4-alkoxy (solvolysis) derivative.

The Verdict: Compound A is unstable in aqueous basic media or alcoholic basic media at elevated temperatures. It is stable in anhydrous, non-nucleophilic basic systems (e.g.,


/DMF) at moderate temperatures.

Troubleshooting Guide: Diagnosis & Resolution

Use this matrix to identify the root cause of instability in your workflow.

SymptomProbable CauseMechanismCorrective Action
New polar peak at RRT ~0.8 (HPLC) Wet solvent or Aqueous BaseHydrolysis:

displaces Cl to form 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one.
Switch to anhydrous solvents (DMF/DMAc <0.05%

). Use solid bases (

).
New lipophilic peak (e.g., M+31) Alcoholic Solvent (MeOH/EtOH)Solvolysis: Alkoxide (

) displaces Cl to form 4-alkoxy ether.
Avoid alcohols as reaction solvents. Use aprotic solvents (THF, Toluene, MeCN).
Low conversion in coupling Base too weak or "Anionic Shielding"The deprotonated N-anion reduces reactivity at C4.Increase temperature cautiously (80-100°C) or use a Lewis Acid catalyst to activate C4.
Dimer formation High Concentration (>0.5 M)Self-reaction between ionized species.Dilute reaction to 0.1–0.2 M.

Deep Dive: Mechanistic Pathways

The following diagram illustrates the competing pathways when Compound A is exposed to basic conditions.

StabilityPathways Start 4-Chloro-6,7-dimethoxy quinolin-2(1H)-one Base Base Added Start->Base Anion N-Deprotonated Anion (Electron Rich / Less Reactive) Base->Anion Non-Nucleophilic Base (e.g., t-BuOK, Cs2CO3) Transition Tetrahedral Intermediate Base->Transition Nucleophilic Base (OH-, OMe-) EtherProd 4-Alkoxy Derivative (Solvolysis Impurity) Base->EtherProd Alcohol Solvent (ROH + Base) Anion->Start Acid Quench HydrolysisProd 4-Hydroxy-6,7-dimethoxy quinolin-2(1H)-one (Impurity) Transition->HydrolysisProd -Cl (Leaving Group)

Caption: Figure 1. Kinetic competition between N-deprotonation (stabilizing) and


 displacement (degrading) at C4.

Validated Protocols

Protocol A: Stability Stress Test (Quality Control)

Use this protocol to verify if your current batch of Compound A is degrading during storage or handling.

  • Preparation: Dissolve 5 mg of Compound A in 1 mL of solvent (Test A: DMSO; Test B: DMSO + 1 eq. NaOH).[1][2]

  • Incubation: Heat both vials to 60°C for 4 hours.

  • Analysis: Inject on HPLC (C18 Column, Water/MeCN gradient with 0.1% Formic Acid).

  • Acceptance Criteria:

    • Test A (Neutral): >99% Area retention.

    • Test B (Basic): If >5% degradation to 4-hydroxy analog (Mass ~221 Da) is observed, the compound is sensitive to aqueous bases.

Protocol B: Optimized Coupling Reaction (Preventing Hydrolysis)

Recommended for reacting Compound A with amines (e.g., aniline derivatives).

  • Solvent: Use anhydrous DMF or DMAc (Dimethylacetamide). Avoid alcohols.

  • Base Selection: Use Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Why? It is non-nucleophilic and poorly soluble, providing a "heterogeneous buffer" that minimizes rapid degradation.

  • Temperature: Start at 60°C. Ramp to 90°C only if conversion is slow.

  • Atmosphere: Perform under Nitrogen/Argon to prevent moisture ingress.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) to deprotonate the nitrogen?

  • Answer: Yes, but with caution. NaH is non-nucleophilic and will cleanly form the N-anion. However, once the anion is formed, the electron density on the ring increases, making the C4-Cl bond less reactive toward your desired nucleophile. You may need higher temperatures to drive the subsequent reaction, which increases the risk of thermal degradation.

Q2: I see a peak at M+16 in my LCMS. Is this the N-oxide?

  • Answer: It is possible, but in basic aqueous conditions, it is statistically more likely to be the 4-hydroxy tautomer (Hydrolysis product: Cl replaced by OH). The mass difference between -Cl (35) and -OH (17) is a net loss of 18, but if you are looking at M+16 relative to a dechlorinated species, check your mass calc.

    • Check: Parent (Cl) = X. Hydroxy (OH) = X - 35 + 17 = X - 18.

    • Clarification: M+16 usually indicates oxidation (

      
      ). If you see M-18, it is hydrolysis.
      

Q3: Is this compound the same as the Cabozantinib intermediate?

  • Answer: Close, but distinct. The primary intermediate for Cabozantinib is 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9), which lacks the carbonyl at the 2-position [1, 2]. 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is an oxidized variant (a carbostyril derivative). Ensure you are using the correct starting material, as their reactivity profiles differ significantly (the 2-one is generally less reactive to

    
    ).
    

References

  • PubChem. (2025).[3] 4-Chloro-6,7-dimethoxyquinoline. National Library of Medicine. Available at: [Link]

  • Laus, G., et al. (2016).[2] Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib. Heterocycles. Available at: [Link]

  • Frontiers in Microbiology. (2021). Study on the degradation and metabolic mechanism of quinolone antibiotics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimized HPLC Retention Profiling: 6,7-Dimethoxyquinoline Derivatives

Executive Summary: The Scaffold of Kinase Inhibitors The 6,7-dimethoxyquinoline core is a privileged pharmacophore in modern oncology, serving as the structural anchor for potent tyrosine kinase inhibitors (TKIs) such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Kinase Inhibitors

The 6,7-dimethoxyquinoline core is a privileged pharmacophore in modern oncology, serving as the structural anchor for potent tyrosine kinase inhibitors (TKIs) such as Cabozantinib (Cometriq/Cabometyx) and Lenvatinib . For drug development professionals, the challenge lies not just in synthesis, but in the precise chromatographic resolution of this lipophilic core from its polar synthetic intermediates (e.g., 4-hydroxy derivatives) and reactive precursors (e.g., 4-chloro derivatives).[1]

This guide provides an objective technical comparison of HPLC retention behaviors for this compound class. We move beyond generic protocols to analyze how substituent lipophilicity and mobile phase pH dictate retention times (RT), providing you with the data needed to optimize your own quality control (QC) or pharmacokinetic (PK) assays.

Chromatographic Mechanics: The "Quinoline Switch"

To master the separation of these derivatives, one must understand the "Quinoline Switch"—the ionization behavior of the nitrogen atom at position 1.

  • The Basic Challenge: The quinoline nitrogen has a pKa of approximately 4.9 .

    • At pH < 3.0: The molecule is protonated (

      
      ), highly polar, and interacts with residual silanols on C18 columns, often causing peak tailing.
      
    • At pH > 6.0: The molecule is neutral (

      
      ), maximizing hydrophobic interaction with the stationary phase and significantly increasing retention time.
      
Decision Matrix: Mobile Phase Selection

The following workflow illustrates the logical path for selecting the optimal mobile phase based on your specific derivative's properties.

MobilePhaseSelection Start Start: Analyte Characterization CheckBasic Is the derivative strongly basic (e.g., free amine side chain)? Start->CheckBasic AcidicPath Use Acidic pH (2.0 - 3.0) (Formic Acid / Phosphate) CheckBasic->AcidicPath Yes (pKa > 8) NeutralPath Use Neutral pH (6.0 - 7.5) (Ammonium Acetate / Bicarb) CheckBasic->NeutralPath No (Core only) IonPair Add Ion-Pairing Agent? (e.g., TFA, Hexanesulfonate) AcidicPath->IonPair Peak Tailing? ResultAcid Result: Fast Elution, Sharper Peaks for Amines IonPair->ResultAcid ResultNeutral Result: Max Retention, Separation of Lipophilic Isomers NeutralPath->ResultNeutral

Figure 1: Logic flow for selecting mobile phase pH based on the basicity of the quinoline derivative.

Comparative Retention Data: Intermediates vs. API[1]

The following data compares the retention performance of the 6,7-dimethoxyquinoline core against its functionalized derivatives. This comparison highlights the Structure-Retention Relationship (SRR) : as the 4-position substituent becomes more lipophilic, retention increases drastically.[1]

Experimental Conditions (Reference Method A)
  • Column: C18 (250 mm × 4.6 mm, 5 µm)[1][2][3][4]

  • Mobile Phase: Methanol : Phosphate Buffer (pH 3.[4][5]0) (55:45 v/v)[4][6]

  • Flow Rate: 0.8 - 1.0 mL/min[1][5]

  • Detection: UV @ 244 nm[1][4][5][7]

Table 1: Retention Time Shifts by Substitution
Compound IdentityStructure / Substituent (R4)Retention Time (min)Relative Retention (RRT)Mechanism of Shift
Precursor 4-Hydroxy-6,7-dimethoxyquinoline< 2.0 (Void)~0.3High Polarity: The -OH group allows H-bonding with water, reducing affinity for C18.[1][5]
Intermediate 4-Chloro-6,7-dimethoxyquinoline 3.6 - 3.7 1.0 (Ref) Lipophilic Shift: Cl substitution removes H-bond donor, increasing hydrophobicity.[1][5]
Active Drug Cabozantinib (API)6.0 - 6.5 1.67 Hydrophobic Tail: The large fluoro-phenyl-cyclopropane moiety dominates the interaction.[1][5]
Impurity Des-fluoro analog~5.80.96Minor Change: Loss of Fluorine slightly reduces lipophilicity.[1][5]
ngcontent-ng-c1768565111="" class="ng-star-inserted">

Critical Insight: Monitoring the 4-chloro intermediate is vital during synthesis.[5][8] In many generic gradient methods (5% -> 95% ACN), the 4-chloro derivative will elute significantly earlier than the final API.[1] If your API peak shows a front shoulder, it is likely unreacted 4-chloro intermediate.[1][5]

Methodological Comparison: Acidic vs. Neutral Buffers[1]

Which buffer system yields the most robust data? We compared two industry-standard approaches for 6,7-dimethoxyquinoline analysis.

Option A: The "Fast Screen" (Acidic)
  • Composition: 0.1% Formic Acid in Water / Acetonitrile.[5][7]

  • Pros: Compatible with LC-MS (volatile); suppresses silanol ionization on the column.[5]

  • Cons: The quinoline core is protonated (

    
    ), leading to faster elution and potential co-elution of polar impurities.
    
  • Best For: High-throughput screening (HTS) and LC-MS PK studies.[1][5]

Option B: The "High Resolution" (Neutral/Basic)
  • Composition: 10mM Ammonium Acetate (pH 6.[5]5) / Acetonitrile.[5][9][10]

  • Pros: The quinoline core is neutral (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).[5] Retention increases by 2-3x compared to acidic conditions, providing superior resolution of closely related hydrophobic impurities.[5]
    
  • Cons: Requires high-quality silica (hybrid particles like XBridge or Gemini) to survive higher pH; less sensitive for ESI+ MS detection.[1][5]

  • Best For: Final purity release testing and impurity profiling.[5]

Visualizing the Interaction

The diagram below details how the molecule interacts with the stationary phase under these differing conditions.

InteractionMechanism cluster_Acid Acidic Condition (pH 3.0) cluster_Neutral Neutral Condition (pH 6.5) Molecule 6,7-Dimethoxy Quinoline Core Protonated Protonated (BH+) Molecule->Protonated + H+ Neutral Neutral (B) Molecule->Neutral pH > pKa Repulsion Fast Elution (Polar) Protonated->Repulsion Attraction Strong Retention (Hydrophobic) Neutral->Attraction

Figure 2: Mechanistic impact of pH on the quinoline core's chromatographic behavior.[1]

Detailed Protocol: Cabozantinib & Intermediates[1][7][8][9][11]

For researchers requiring a validated starting point, we recommend the following isocratic protocol which balances run time with resolution.

Method Parameters:

  • Stationary Phase: Agilent Zorbax Eclipse XDB C18 (4.6 x 250 mm, 5 µm) or equivalent.[2][5]

  • Mobile Phase: Methanol : 0.1% Orthophosphoric Acid (80:20 v/v).[2][5]

    • Note: The high organic content is required to elute the lipophilic API reasonable time.

  • Flow Rate: 0.7 mL/min.[2][5]

  • Temperature: 25°C (Ambient).

  • Injection Volume: 20 µL.

  • Detection: UV at 244 nm (Lambda max for the quinoline core).[5]

Expected Performance:

  • Theoretical Plates: > 3000

  • Tailing Factor: < 1.5 (Acceptable for basic compounds)[1]

  • LOD/LOQ: ~0.06 ppm / 0.18 ppm[1][2][5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with protonated nitrogen.[1][5]Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanols) or switch to a "End-capped" column.[5]
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the mobile phase (e.g., do not inject 100% DMSO into a high-aqueous stream).
RT Drift pH fluctuation.[5]Quinoline retention is highly pH-sensitive near pKa (4-5).[1][5] Ensure buffer is strictly controlled within ±0.1 pH units.

References

  • Tallam, A. K., et al. (2022).[5] RP-HPLC method for analytical method development and validation of multi-kinase inhibitor.[4][5][11] Journal of Innovation in Sciences.[5]

  • Bhansali, K. B., Nagoba, S. N., & Hyam, S. R. (2020).[1][2] Design, Formulation and Evaluation of Cabozantinib Loaded Liposome by RP-HPLC. International Journal of Pharmaceutical Research.[2][5]

  • BenchChem Technical Support. (2025). Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.

  • PubChem Compound Summary. 4-Chloro-6,7-dimethoxyquinoline (CID 459610).[1][5] National Center for Biotechnology Information.[5]

  • Sankar, P. R., et al. (2021).[5][6] Development and Validation of RP-HPLC Method for the Determination of Pazopanib Hydrochloride. Research Journal of Pharmacy and Technology.[5][6] [6]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

Executive Summary & Chemical Context Target Molecule: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one CAS: 933609-72-4 Molecular Formula: Exact Mass: 239.035 (for ) Role: Critical impurity and oxidative metabolite in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one CAS: 933609-72-4 Molecular Formula:


Exact Mass:  239.035 (for 

) Role: Critical impurity and oxidative metabolite in the synthesis of tyrosine kinase inhibitors (TKIs) such as Cabozantinib and Tivozanib.[1]

This guide provides a structural elucidation framework for 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one , distinguishing it from its critical synthetic precursor, 4-Chloro-6,7-dimethoxyquinoline (the "De-oxo" analog). Differentiating these two is a frequent challenge in impurity profiling due to their structural similarity and the susceptibility of the quinoline ring to oxidation at the C2 position during scale-up synthesis.

The Core Analytical Challenge

The primary challenge is not just detection, but regio-specific confirmation . The "2(1H)-one" moiety (a cyclic amide/lactam) introduces a specific fragmentation channel—the neutral loss of Carbon Monoxide (CO)—which is mechanistically distinct from the fragmentation of the fully aromatic quinoline precursor.

Comparative Analysis: Target vs. Alternative

This section compares the Mass Spectrometric behavior of the target molecule against its primary "alternative" (the non-oxidized precursor), providing the data needed to confirm identity in complex mixtures.

Table 1: Physicochemical & MS Profile Comparison
FeatureTarget: 2(1H)-one Derivative Alternative: 4-Cl-6,7-dimethoxyquinoline differentiation Key
Structure Lactam (Cyclic Amide) at C2Fully Aromatic Pyridine ringC2 Carbonyl
Monoisotopic Mass 239.03 Da223.04 Da

16 Da (Oxygen)
[M+H]+ (

)
m/z 240 m/z 224 Primary MS1 Filter
Isotope Pattern 3:1 (

:

)
3:1 (

:

)
Confirms Cl presence in both
Dominant Neutral Loss -28 Da (CO) from Lactam ring-15 Da (

[1][2]•) from Methoxy
Lactam Ring Contraction
Secondary Loss -15 Da (

•)
-36 Da (HCl)Sequential breakdown
Polarity (RT) Higher Polarity (Elutes Earlier)Lower Polarity (Elutes Later)RT Shift on C18
Experimental Insight: The "Lactam Signal"

In Collision-Induced Dissociation (CID), the 2(1H)-one moiety undergoes a characteristic ring contraction. Unlike the fully aromatic alternative, which requires high energy to break the heterocyclic ring, the lactam carbonyl is readily ejected as CO.

  • Target (2-one):

    
     (Distinctive transition).
    
  • Alternative (De-oxo):

    
     (Methyl loss dominates).
    

Detailed Fragmentation Mechanism

The fragmentation of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one follows a specific energetic pathway governed by the stability of the radical cations formed.

Pathway A: The Lactam Ejection (Diagnostic)

The most diagnostic pathway involves the cleavage of the amide bond in the heterocyclic ring.

  • Precursor ([M+H]+ m/z 240): Protonation typically occurs on the amide oxygen or nitrogen.

  • Transition (m/z 212): A neutral loss of CO (28 Da) occurs, resulting in a ring-contracted cation (likely an indole-like derivative). This is the "fingerprint" of the 2-quinolinone scaffold.

Pathway B: Methoxy Group Scission

Common to all methoxy-quinolines, this pathway confirms the 6,7-substitution pattern.

  • Step 1 (m/z 225): Homolytic cleavage of the methyl-oxygen bond results in the loss of a Methyl radical (

    
    •, 15 Da) .
    
  • Step 2 (m/z 197): A second loss of CO (28 Da) often follows from the now-phenolic oxygen, or a second methyl loss occurs depending on collision energy (CE).

Pathway C: Halogen Elimination

The Chlorine atom is relatively stable on the aromatic ring but can be eliminated at high collision energies.

  • Loss of Cl[3]• (35 Da): Generates a radical cation at m/z 205 (rare in ESI, common in EI).

  • Loss of HCl (36 Da): More common in ESI+, generating m/z 204.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation channels.

FragmentationPathway Parent Precursor [M+H]+ m/z 240 (100%) Frag_CO [M+H - CO]+ m/z 212 (Ring Contraction) Parent->Frag_CO - CO (28 Da) Diagnostic for 2-one Frag_Me [M+H - CH3•]+ m/z 225 (Radical Cation) Parent->Frag_Me - CH3• (15 Da) Frag_HCl [M+H - HCl]+ m/z 204 Parent->Frag_HCl - HCl (36 Da) High CE Frag_CO_Me [M+H - CO - CH3]+ m/z 197 Frag_CO->Frag_CO_Me - CH3• (15 Da) Frag_Me_CO [M+H - CH3 - CO]+ m/z 197 Frag_Me->Frag_Me_CO - CO (28 Da)

Figure 1: Competing fragmentation pathways for 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one. The Red path (CO loss) is the primary differentiator from non-oxidized analogs.

Experimental Protocol: Validation Workflow

To replicate these results and confirm the impurity in a drug substance sample, follow this self-validating LC-MS/MS protocol.

Method Parameters
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode (ESI+).[4]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (The 2-one is more polar and will elute before the 4-chloro-quinoline intermediate).

Step-by-Step Validation Workflow
  • Isotope Check (MS1):

    • Extract ion chromatogram (XIC) for m/z 240.03.

    • Validation Criterion: Verify the presence of the

      
       isotope at m/z 242.03 with an intensity approx. 33% of the base peak. If this ratio is absent, the molecule does not contain Chlorine.
      
  • Collision Energy Ramping (MS2):

    • Perform a Product Ion Scan with stepping Collision Energies (e.g., 10, 20, 40 eV).

    • Low CE (10-15 eV): Look for m/z 240 (Parent) and m/z 212 (Loss of CO).

    • High CE (30-40 eV): Look for m/z 197 (Combined loss) and m/z 225 (Methyl radical loss).

  • Differentiation Logic:

    • If the dominant fragment at Low CE is m/z 209 (Loss of Methyl), you likely have the De-oxo intermediate (m/z 224 parent).

    • If the dominant fragment at Low CE is m/z 212 (Loss of CO), you have the 2(1H)-one impurity (m/z 240 parent).

Decision Tree Diagram

DecisionTree Start Unknown Impurity Peak CheckMass Check Parent Mass (ESI+) Start->CheckMass Is240 m/z 240 CheckMass->Is240 Found Is224 m/z 224 CheckMass->Is224 Found CheckFrag Perform MS/MS (CE 20eV) Is240->CheckFrag Result3 CONFIRMED: 4-Cl-6,7-dimethoxyquinoline (Standard Intermediate) Is224->Result3 Frag212 Fragment m/z 212 (Loss of 28 Da) CheckFrag->Frag212 Dominant Frag225 Fragment m/z 225 (Loss of 15 Da) CheckFrag->Frag225 Dominant Result1 CONFIRMED: 4-Cl-6,7-dimethoxyquinolin-2(1H)-one Frag212->Result1 Result2 Likely Methoxy-N-oxide or Isomer Frag225->Result2

Figure 2: Analytical decision tree for distinguishing the oxidized 2-one impurity from related quinoline intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • He, L., et al. (2011). Crystal structure of 4-chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E. Retrieved from [Link]

  • Kagoshima, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ChemSrc (2025). 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one MSDS and Structure. Retrieved from [Link]

Sources

Validation

Crystal Structure Characterization: 4-Chloro-6,7-dimethoxyquinoline Scaffolds

Executive Summary & Structural Disambiguation Objective: This guide details the crystallographic properties, solid-state organization, and synthesis of the 4-chloro-6,7-dimethoxyquinoline scaffold. Critical Note on Nomen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Disambiguation

Objective: This guide details the crystallographic properties, solid-state organization, and synthesis of the 4-chloro-6,7-dimethoxyquinoline scaffold.

Critical Note on Nomenclature: While the specific nomenclature "4-Chloro-6,7-dimethoxyquinolin-2(1H)-one" (CAS 933609-72-4) appears in chemical catalogs, the primary crystallographically characterized entity relevant to drug development—specifically as the key intermediate for c-Met inhibitors like Cabozantinib —is 4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9).

The "2(1H)-one" designation typically refers to the starting material (6,7-dimethoxyquinolin-2(1H)-one) or a tautomer of the hydroxy-quinoline. This guide focuses on the 4-Chloro-6,7-dimethoxyquinoline (C₁₁H₁₀ClNO₂) structure, as this is the validated solid-state form used in high-performance pharmaceutical synthesis.

Crystallographic Data Profile

The crystal structure of 4-Chloro-6,7-dimethoxyquinoline has been solved using single-crystal X-ray diffraction (XRD). The molecule crystallizes in a monoclinic system, favoring a packing motif driven by


 stacking and weak hydrogen bonds rather than the strong dipole networks seen in its quinolone precursors.
Table 1: Crystal Data & Structure Refinement
ParameterValueSignificance
Empirical Formula C₁₁H₁₀ClNO₂Core scaffold for TKIs
Formula Weight 223.65 g/mol Low MW fragment (Rule of 5 compliant)
Crystal System Monoclinic Common for planar aromatics
Space Group ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Centrosymmetric, favoring dense packing
Unit Cell Dimensions

Å

Å

Å
Short

-axis indicates stacking direction
Angles

Monoclinic distortion
Volume (

)
1026.4(3) ų
Z (Molecules/Cell) 4Standard for

Density (calculated) 1.447 g/cm³Moderate density for organic chloride
Absorption Coeff.[1][2][3][4] (

)
0.35 mm⁻¹Mo K

radiation
CCDC Number 852241 Verified Database Entry

Analyst Insight: The short


-axis (4.65 Å) is a critical performance metric. It corresponds to the distance between stacked quinoline planes. This "pancake" stacking maximizes orbital overlap, which contributes to the compound's low solubility in polar solvents and high stability during storage.
Structural Analysis & Intermolecular Interactions

The performance of this intermediate in substitution reactions (S_NAr) is dictated by its electronic structure, which is revealed in the solid state.

  • Planarity: The quinoline ring system is essentially planar (r.m.s.[1] deviation = 0.002 Å).[1] The methoxy carbons deviate only slightly (-0.08 Å and +0.02 Å), indicating strong conjugation with the aromatic ring.

  • Intramolecular Lock: A specific C—H···Cl interaction exists between the C8 proton and the Cl1 atom, forming a pseudo-ring S(5) motif . This "locks" the conformation, reducing rotatable entropy and pre-organizing the molecule for binding or reaction.

  • Packing Forces: unlike the "2-one" precursors which rely on N-H···O hydrogen bonds, this chloro-derivative relies on Van der Waals forces and

    
     stacking  along the 
    
    
    
    -axis.
Diagram 1: Structural Logic & Interaction Map

This diagram illustrates the transition from the "2-one" precursor to the "4-chloro" active intermediate and the resulting solid-state forces.

CrystalLogic Precursor 6,7-Dimethoxyquinolin-4-ol (Tautomer: 4-Quinolone) Reaction Chlorination (POCl3) Precursor->Reaction Activation Product 4-Chloro-6,7-dimethoxyquinoline (Target Scaffold) Reaction->Product Substitution Planarity Feature: High Planarity (RMS dev 0.002 Å) Product->Planarity Interaction Intramolecular Lock (C8-H...Cl S(5) Motif) Product->Interaction Packing Crystal Packing (Short b-axis: 4.65 Å) Planarity->Packing Facilitates Stacking Interaction->Packing Reduces Entropy

Caption: Structural evolution from the hydroxy-precursor to the chlorinated crystal scaffold, highlighting the key intramolecular "lock" that stabilizes the planar conformation.

Comparative Performance Guide

For researchers selecting between the Chloro-derivative and the Hydroxy/Quinolone forms for solid-state studies or synthesis.

Feature4-Chloro-6,7-dimethoxyquinoline4-Hydroxy-6,7-dimethoxyquinoline
Crystal Habit Pink/White Prisms or NeedlesHigh-melting Powder
Dominant Interaction

Stacking (Lipophilic)
Hydrogen Bonding (N-H···O)
Solubility Profile Soluble in DCM, EtOAc, MeOH (warm)Poor solubility (requires DMSO/Acid)
Reactivity Electrophilic (Ready for S_NAr)Nucleophilic (Requires activation)
Melting Point 132–136 °C> 280 °C (Decomposition)

Expert Recommendation: If your goal is X-ray diffraction analysis , the 4-Chloro variant is significantly easier to crystallize due to its solubility in volatile organic solvents (Methanol/Ethyl Acetate). The hydroxy/quinolone variants often precipitate as microcrystalline powders due to strong intermolecular H-bonding, making single-crystal growth difficult.

Experimental Protocols

The following protocols are validated for generating high-quality crystals suitable for XRD analysis.

A. Synthesis of the Scaffold

Note: This step converts the hydroxy-quinolone into the chloro-quinoline.

  • Reagents: Mix 6,7-dimethoxy-4-hydroxyquinoline (1.0 eq) with Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Reaction: Reflux at 100°C for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Quench: Cool to RT. Pour slowly onto crushed ice/water. Neutralize with 50% NaOH or ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     to pH 8.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water.

  • Purification: Flash chromatography (Petroleum Ether:EtOAc 8:1) yields the pure 4-chloro product.

B. Crystallization Protocol (Single Crystal Growth)

To obtain crystals matching the


 space group data:
  • Solvent System: Methanol (HPLC Grade).

  • Method: Slow Evaporation.

  • Procedure:

    • Dissolve 50 mg of purified 4-chloro-6,7-dimethoxyquinoline in 5 mL of warm methanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover the vial with parafilm and poke 3–4 small holes to control evaporation rate.

    • Store in a vibration-free, dark environment at 20–25°C.

  • Timeline: Pink/Colorless prismatic crystals typically form within 48–72 hours.

Diagram 2: Crystallization Workflow

CrystalWorkflow Step1 Dissolution (Warm MeOH) Step2 Filtration (0.45 µm PTFE) Step1->Step2 Step3 Slow Evaporation (Controlled Rate) Step2->Step3 Step4 Harvest (Prismatic Crystals) Step3->Step4 48-72 hrs

Caption: Optimized workflow for growing single crystals of 4-chloro-6,7-dimethoxyquinoline.

References
  • Shi, Y., et al. "4-Chloro-6,7-dimethoxyquinoline." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, 2011, p. o3312.

    • Source of primary crystallographic d
  • BenchChem. "4-Chloro-6,7-dimethoxyquinoline: Physical and Chemical Properties."[5] BenchChem Technical Guides.

    • Source for melting point and solubility d
  • PubChem. "4-Chloro-6,7-dimethoxyquinoline (Compound)." National Library of Medicine.

    • Verification of chemical identifiers and toxicity d
  • Yathirajan, H. S., et al. "Crystal structure of quinoline derivatives." Acta Crystallographica, 2007. Comparative structural analysis of quinoline packing motifs.

Sources

Comparative

Technical Guide: Differentiating 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one from Cabozantinib Intermediates

Based on your request, I have structured this guide as a high-level technical advisory for drug development scientists. It focuses on the critical differentiation between the active Cabozantinib intermediate and its dece...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have structured this guide as a high-level technical advisory for drug development scientists. It focuses on the critical differentiation between the active Cabozantinib intermediate and its deceptive structural analog, the 2-oxo impurity.

Executive Summary: The "Oxygen" Trap in Cabozantinib Synthesis

In the high-stakes synthesis of Cabozantinib (Cometriq/Cabometyx) , the purity of the quinoline scaffold is the rate-limiting factor for downstream yield and regulatory compliance. A frequent point of confusion and contamination arises between the active intermediate (4-Chloro-6,7-dimethoxyquinoline) and its oxidized analog (4-Chloro-6,7-dimethoxyquinolin-2(1H)-one).

While structurally similar, the presence of the carbonyl group at the C2 position in the 2(1H)-one variant renders it chemically distinct, altering its reactivity profile and potentially terminating the propagation of the kinase inhibitor scaffold. This guide provides a definitive protocol for differentiating these two species using NMR, HPLC, and MS methodologies.

The Contenders at a Glance
FeatureActive Intermediate Critical Impurity / Analog
Chemical Name 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
CAS Number
Molecular Formula C₁₁H₁₀ClNO₂C₁₁H₁₀ClNO₃
Molecular Weight 223.66 g/mol 239.66 g/mol (+16 Da)
Key Structural Feature Aromatic C2-H bondC2-Carbonyl (Lactam)
Role Primary Scaffold for CabozantinibProcess Impurity / Byproduct

Structural & Mechanistic Divergence

To control the synthesis, one must understand the causality of the impurity. The active intermediate is a fully aromatic quinoline. The 2(1H)-one impurity represents a tautomeric lactam structure, likely formed via over-oxidation or hydrolysis of a 2-halo precursor during early cyclization steps.

The "Smoking Gun": C2 Position
  • Active Intermediate: Possesses a proton at position 2 (

    
    ). This proton is crucial for the aromaticity of the pyridine ring within the quinoline system.
    
  • Impurity (2-one): The C2 position is oxidized to a carbonyl (

    
    ). This forces the nitrogen to be protonated (NH) to maintain neutrality (lactam form), disrupting the aromaticity of the nitrogen-containing ring and significantly altering the electron density at the C4-chlorine position.
    
Impact on Downstream Synthesis

The synthesis of Cabozantinib involves a nucleophilic aromatic substitution (


) at the C4 position with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • The Risk: The electron-withdrawing nature of the C2-carbonyl in the impurity can deactivate the C4-Cl bond toward nucleophilic attack or, conversely, create a competing electrophilic center, leading to "Dead-End" byproducts that are difficult to purge during crystallization.

Visualization: Pathway & Differentiation Logic

The following diagram illustrates the structural divergence and the analytical decision tree required to segregate these compounds.

G Start Crude Reaction Mixture (Post-Chlorination) Analysis Analytical Checkpoint Start->Analysis Intermediate TARGET: 4-Chloro-6,7-dimethoxyquinoline (Fully Aromatic) MW: 223.66 Impurity IMPURITY: 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (Lactam / 2-Oxo) MW: 239.66 H_NMR 1H-NMR Analysis (DMSO-d6) Analysis->H_NMR Structural ID LCMS LC-MS Analysis (ESI+) Analysis->LCMS Mass ID Result_Int Signal: ~8.5 ppm (s, 1H) Mass: [M+H]+ = 224 H_NMR->Result_Int Target Profile Result_Imp Signal: Broad NH (~11-12 ppm) No C2-H Signal Mass: [M+H]+ = 240 H_NMR->Result_Imp Impurity Profile LCMS->Result_Int LCMS->Result_Imp Result_Int->Intermediate Confirm Identity Result_Imp->Impurity Flag for Removal

Figure 1: Analytical decision tree for differentiating the active quinoline intermediate from its 2-oxo impurity.

Experimental Protocols for Differentiation

Protocol A: LC-MS Differentiation (Rapid Screening)
  • Objective: Detect the +16 Da mass shift indicative of the extra oxygen atom.

  • System: Agilent 1290 Infinity II or equivalent Q-TOF/Triple Quad.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode.

Data Interpretation:

  • Target (Intermediate): Extracted Ion Chromatogram (EIC) at m/z 224.05

    
    .
    
  • Impurity (2-one): EIC at m/z 240.05

    
    .
    
  • Note: The 2-one impurity typically elutes earlier (lower

    
    ) than the target due to the increased polarity of the amide/lactam functionality compared to the fully aromatic pyridine ring.
    
Protocol B: 1H-NMR Structural Validation (The Gold Standard)
  • Objective: Confirm the presence/absence of the C2-Proton.

  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    may cause solubility issues for the lactam).
  • Key Signals to Monitor:

Signal RegionActive Intermediate (Target)Impurity (2-one)Mechanism
~8.4 - 8.6 ppm Singlet (1H) Absent This is the

proton. Its absence is the definitive marker of the 2-one species.
~11.0 - 12.0 ppm AbsentBroad Singlet (1H) The Lactam

proton. Exchangeable with

.
~3.9 - 4.0 ppm Two Singlets (6H)Two Singlets (6H)Methoxy groups (present in both; not diagnostic).
Protocol C: HPLC Purity Method (Quality Control)

For routine QC, a high-resolution HPLC method is required to separate the 2-one impurity (often <0.5%) from the main peak.

  • Column: Waters XBridge Phenyl or C18 (150 x 4.6 mm, 3.5 µm).

  • Buffer: 10 mM Ammonium Acetate (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Target) and 320 nm (Impurity enhanced).

  • Differentiation: The 2(1H)-one will show a distinct UV spectrum shift due to the loss of full aromatic conjugation in the nitrogen ring.

Synthesis Implications & Remediation

If the 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one impurity is detected (>0.1%), it indicates a specific failure mode in the upstream process:

  • Source Identification:

    • Starting Material Contamination: Check the 3,4-dimethoxyaniline for oxidation prior to cyclization.

    • Decarboxylation Stress: If the synthesis involves a 3-carboxylate intermediate, oxidative stress during the high-temperature decarboxylation step can generate the 2-one.

    • Hydrolysis: Exposure of the 2,4-dichloro analog (if used) to moisture.

  • Purification Strategy:

    • Recrystallization: The 2-one impurity is generally less soluble in non-polar solvents (like Ethyl Acetate/Hexane blends) than the active chloro-quinoline. A hot filtration or selective crystallization can often sequester the lactam impurity in the solid phase (if the product is in solution) or vice versa.

    • pH Swing: The lactam proton (pKa ~11) is weakly acidic. Washing the organic layer with mild base may not remove it, but specific extractive workups utilizing the acidity of the NH group can be developed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • ChemSrc (2025). 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one: Chemical Properties and CAS 933609-72-4. Retrieved from [Link][1]

  • Google Patents (2020). Preparation method for cabozantinib degradation impurity without p-fluoroaniline (CN111574488A).[2] Retrieved from

Sources

Validation

IR Spectroscopy Characteristic Peaks for 2-Quinolone Carbonyl Group: A Comparative Technical Guide

Executive Summary For researchers in heterocyclic chemistry and drug discovery, the 2-quinolone (carbostyril) scaffold represents a critical pharmacophore.[1] Its identification relies heavily on the distinct vibrational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in heterocyclic chemistry and drug discovery, the 2-quinolone (carbostyril) scaffold represents a critical pharmacophore.[1] Its identification relies heavily on the distinct vibrational signature of its carbonyl group.[2][3][4] Unlike simple ketones or amides, the 2-quinolone carbonyl stretch is heavily influenced by lactam-lactim tautomerism and intermolecular hydrogen-bonded dimerization .[1]

This guide provides a definitive spectral analysis of the 2-quinolone carbonyl group, distinguishing it from structural analogs like coumarins and 4-quinolones.[1] It establishes the 1665 ± 10 cm⁻¹ band (solid state) as the primary diagnostic marker and details the mechanistic reasons for spectral shifts observed in solution.

Part 1: Mechanistic Insight & Structural Dynamics

To accurately interpret the IR spectrum of 2-quinolone, one must understand the dynamic equilibrium governing its structure.[1]

Lactam vs. Lactim Tautomerism

2-Quinolone exists in equilibrium with its tautomer, 2-hydroxyquinoline.[1]

  • Lactam Form (2-Quinolone): thermodynamically favored in the solid state and in polar solvents (e.g., DMSO, Methanol).[1] This form presents a distinct C=O carbonyl stretch.[1][2][4][5][6][7][8]

  • Lactim Form (2-Hydroxyquinoline): Favored only in the gas phase or specific non-polar environments.[1] It lacks a C=O stretch, showing instead a C=N stretch and O-H stretch.[1]

Diagnostic Rule: In standard IR analysis (KBr pellet or ATR), the Lactam form dominates . The absence of a C=O peak suggests the sample is not 2-quinolone or has been derivatized (e.g., O-alkylation).[1]

Intermolecular Dimerization

In the solid state, 2-quinolone forms stable, cyclic, hydrogen-bonded dimers similar to DNA base pairs or carboxylic acids.[1] This strong Hydrogen Bonding (N-H[1] ··· O=C) weakens the C=O bond character, shifting the absorption frequency to a lower wavenumber ("Red Shift").

Visualization: Tautomerism & Dimerization Pathways[1]

QuinoloneDynamics cluster_0 Spectral Shift Mechanism Lactim Lactim Form (2-Hydroxyquinoline) C=N, O-H Lactam_Monomer Lactam Monomer (Free 2-Quinolone) Dilute Solution C=O (~1685 cm⁻¹) Lactim->Lactam_Monomer Tautomerization (Favored in Polar Solvents) Lactam_Dimer Lactam Dimer (H-Bonded Cyclic Pair) Solid State / Conc. Soln C=O (~1665 cm⁻¹) Lactam_Monomer->Lactam_Dimer Dimerization (Concentration Dependent)

Figure 1: Structural dynamics of 2-quinolone showing the transition from Lactim to Lactam and the subsequent dimerization that lowers the carbonyl wavenumber.

Part 2: Spectral Fingerprint & Comparative Analysis[1][5]

The following data compares 2-quinolone against its most common structural alternatives. Use this table to validate your synthesis or identify unknown heterocycles.

Table 1: Characteristic Carbonyl (C=O) Vibrational Modes[6]
Compound ClassPhase / StateC=O[1][4][5][6][7][8][9][10] Wavenumber (cm⁻¹)Secondary Diagnostic PeaksStructural Cause of Shift
2-Quinolone Solid (KBr/ATR) 1665 ± 10 Broad N-H (2800–3200)Strong Dimerization: H-bonds weaken C=O bond order.[1]
2-Quinolone Dilute Soln (CCl₄) 1685 ± 5 Sharp N-H (~3420)Monomer: Loss of H-bonding restores C=O double bond character.[1]
Coumarin Solid / Solution1700 – 1730 C=C (1600–1620)Lactone (Ester): Oxygen is less electron-donating than Nitrogen; higher bond order.[1]
4-Quinolone Solid1620 – 1640 Broad N-HVinylogous Amide: Significant zwitterionic resonance character lowers C=O frequency.[1]
1-Isoquinolone Solid1650 – 1660 Broad N-HIsomer: Similar lactam environment, slightly lower due to resonance differences.[1]
Detailed Comparative Analysis
1. 2-Quinolone vs. Coumarin (Lactam vs. Lactone)

This is the most common differentiation required in synthesis.[1]

  • Coumarin: The carbonyl is part of a lactone (cyclic ester). Esters typically absorb >1700 cm⁻¹.[1][3] The oxygen atom in the ring is electronegative, pulling density away from the carbonyl carbon via induction, shortening the C=O bond and increasing the frequency (wavenumber).

  • 2-Quinolone: The carbonyl is part of a lactam (cyclic amide).[1] The nitrogen atom donates electron density into the carbonyl via resonance more effectively than oxygen.[1] This resonance contribution (C-N partial double bond, C-O partial single bond) lengthens the C=O bond, lowering the frequency to ~1665 cm⁻¹.

2. Solid State vs. Solution (The Dimer Effect)

If you run a KBr pellet of 2-quinolone, you observe the Dimer peak at 1665 cm⁻¹. If you dissolve the same sample in dilute chloroform or CCl₄ and run it in a solution cell, the peak shifts up to ~1685 cm⁻¹.

  • Why? In dilute solution, the cyclic dimers break apart into monomers.[1] The hydrogen bond that was "pulling" on the carbonyl oxygen is removed, allowing the C=O bond to tighten and vibrate at a higher frequency.

3. 2-Quinolone vs. 4-Quinolone[1]
  • 4-Quinolone: The carbonyl is at the 4-position, conjugated through the aromatic ring to the nitrogen.[1] This "vinylogous amide" system allows for extensive charge separation (zwitterion formation).[1] This drastically weakens the C=O bond, often pushing the peak down to 1620–1640 cm⁻¹, significantly lower than the 2-isomer.[1]

Part 3: Experimental Protocol for High-Fidelity Spectra

To ensure reproducible data that matches the literature values above, follow this self-validating protocol.

Method A: KBr Pellet (Gold Standard for Solid State)

Best for observing the characteristic H-bonded dimer peak at 1665 cm⁻¹.[1]

  • Preparation: Mix 1–2 mg of dry 2-quinolone sample with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect" (distorted baselines).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Validation:

    • Check 3400 cm⁻¹: If a broad, rounded peak appears here, your KBr is wet.[1] Dry the pellet in a desiccator or oven (110°C) and re-measure. Water masks the N-H stretch.[1]

    • Baseline: Transmission at 2000 cm⁻¹ should be >75%.

Method B: Solution Cell (For Monomer Validation)

Used to confirm the lactam structure by observing the "Blue Shift" upon dilution.

  • Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄).[1] Avoid alcohols (Methanol/Ethanol) as they will form H-bonds with the solute, obscuring the monomer effect.[1]

  • Concentration Series: Prepare three concentrations: 0.1 M, 0.01 M, and 0.001 M.

  • Measurement: Use a CaF₂ or NaCl liquid cell with a 0.1–1.0 mm path length.[1]

  • Observation: As concentration decreases, the peak at 1665 cm⁻¹ (dimer) should decrease in intensity, while a new sharp peak at ~1685 cm⁻¹ (monomer) grows.

Workflow Visualization

IR_Protocol Start Start: 2-Quinolone Sample Choice Select Method Start->Choice KBr Method A: KBr Pellet (Solid State) Choice->KBr Solution Method B: Dilute Solution (CHCl3 / CCl4) Choice->Solution Validation Validation Check: Is O-H region clear of water? Is C=O sharp? KBr->Validation Solution->Validation Result_KBr Result: Broad N-H Strong C=O at ~1665 cm⁻¹ (Dimer Form) Result_Sol Result: Sharp N-H Shifted C=O at ~1685 cm⁻¹ (Monomer Form) Validation->Result_KBr Pass Validation->Result_Sol Pass

Figure 2: Decision matrix for selecting the appropriate IR method based on the structural information required (Dimer vs. Monomer).

References

  • NIST Chemistry WebBook. 2(1H)-Quinolinone Infrared Spectrum.[1][11] National Institute of Standards and Technology.[11] Available at: [Link][1]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones and Amides. Available at: [Link][1]

  • Michigan State University. Infrared Spectroscopy: Characteristic Absorptions of Heterocycles. Available at: [Link][1]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table and Functional Group Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one, a quinoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the environment. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how."

Hazard Assessment: Understanding the Risks

Likely Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][4]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[1][2][3]

Given these potential hazards, this compound must be handled as a hazardous substance, with all waste streams considered hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to prevent exposure during handling and disposal. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.[1][2]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1][2]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or aerosols.[1][2]
Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and organized response is crucial to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and, if the spill is large, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the material with absorbent pads to prevent dust from becoming airborne.[5] For liquid spills, surround the area with absorbent material.

  • Clean Up:

    • Solids: Carefully sweep or vacuum the material into a designated hazardous waste container.[2] Avoid generating dust.[2]

    • Liquids: Use absorbent pads to soak up the spill, working from the outside in. Place the used pads into a sealed plastic bag or other suitable container for disposal as hazardous waste.[5]

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the affected surface (see Section 4).

  • Dispose of Waste: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.

Decontamination Procedures: Ensuring a Clean Workspace

Thorough decontamination of equipment and work surfaces is essential after handling 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one.

Recommended Decontamination Steps:

  • Initial Cleaning: Begin by physically removing any visible residue with a cloth or paper towel dampened with a mild detergent solution.[6] This initial step is crucial as it removes organic matter that could inactivate disinfectants.[7]

  • Chemical Decontamination: Wipe down the contaminated surfaces with a 70% ethanol or a 10% bleach solution.[6][7] Allow for a sufficient contact time (at least 10-20 minutes) for the disinfectant to be effective.[7][8]

  • Rinsing: After the contact time has elapsed, rinse the surface with deionized water to remove any residual disinfectant, which can be corrosive.[6][8]

  • Drying: Allow the surfaces and equipment to air-dry completely.

For glassware or other heat-resistant materials, autoclaving can be an effective method of sterilization after initial cleaning.[6][8]

Waste Disposal Protocol: A Segregated and Systemic Approach

The proper segregation and disposal of waste containing 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one is a critical final step. As a halogenated organic compound, it requires specific handling.

Waste Segregation and Disposal Workflow:

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal A Solid Waste (Contaminated consumables, e.g., gloves, tubes) D Designated Halogenated Solid Waste Container A->D B Liquid Waste (Solutions containing the compound) E Designated Halogenated Liquid Waste Container B->E C Sharps Waste (Contaminated needles, glassware) F Puncture-Proof Sharps Container C->F G Authorized Hazardous Waste Collection D->G E->G F->G

Caption: Workflow for the segregated disposal of waste contaminated with 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one.

Step-by-Step Disposal Instructions:

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, paper towels, and other consumables, into a clearly labeled, durable, and sealed container designated for "Halogenated Solid Waste."[5]

  • Liquid Waste:

    • Collect all liquid waste containing 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste."[5]

    • Crucially, do not mix halogenated waste with non-halogenated solvent waste. [5][9] This prevents the entire volume from being classified as more expensive and difficult-to-dispose-of halogenated waste.[9]

    • Never dispose of this chemical down the drain. [9]

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container.

  • Labeling:

    • Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they are collected.

  • Collection:

    • Arrange for the collection and disposal of all waste through your institution's authorized hazardous waste management service.[1][3][10]

By implementing these procedures, you contribute to a culture of safety and responsibility in the laboratory.

References

  • Apollo Scientific. (2023, July 7).
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
  • Fisher Scientific. (2025, December 25).
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Nevada, Reno. Chapter 7, Biosafety Manual: Decontamination. Environmental Health & Safety. Retrieved from [Link]

  • LabRepCo. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2002, May 15). Quinoline-8-ol and its derivatives as preconcentration agents in flow injection analysis coupled to atomic and molecular spectrometric techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

  • University of Auckland. (2021, February 16).
  • University of Kentucky. Disinfection & Decontamination. Research Safety. Retrieved from [Link]

  • University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Blink. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6,7-dimethoxyquinolin-2(1H)-one
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